molecular formula C56H97N13O17 B10857567 Vsppltlgqlls

Vsppltlgqlls

Cat. No.: B10857567
M. Wt: 1224.4 g/mol
InChI Key: TUBMLSKMKPKVBN-KYMYZPJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vsppltlgqlls is a useful research compound. Its molecular formula is C56H97N13O17 and its molecular weight is 1224.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H97N13O17

Molecular Weight

1224.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1

InChI Key

TUBMLSKMKPKVBN-KYMYZPJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Vsppltlgqlls (P3 Peptide) as an FGFR3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) are the underlying cause of several human skeletal dysplasias, including achondroplasia and thanatophoric dysplasia. These conditions are characterized by impaired endochondral ossification, leading to disproportionate short stature and other skeletal abnormalities. Currently, therapeutic options are limited. This document provides a comprehensive technical overview of the peptide Vsppltlgqlls, also known as P3, a novel inhibitor of FGFR3 signaling. Discovered through phage display, this 12-amino acid peptide has demonstrated the ability to specifically bind to the extracellular domain of FGFR3, inhibit its tyrosine kinase activity, and consequently modulate downstream signaling pathways. In preclinical studies, P3 has been shown to promote chondrocyte proliferation and differentiation, rescue bone growth in ex vivo models, and reverse the lethal phenotype in a mouse model of thanatophoric dysplasia type II. This guide details the discovery, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data and experimental protocols to support further research and development.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in the negative regulation of endochondral bone growth.[1] Activating mutations in the FGFR3 gene lead to its constitutive activation, which in turn inhibits chondrocyte proliferation and differentiation within the growth plate.[2] The peptide this compound, hereafter referred to as P3, was identified as a specific antagonist to FGFR3.[3] This guide serves as a technical resource, consolidating the available data on P3's function as an FGFR3 inhibitor.

Discovery and Mechanism of Action

Discovery via Phage Display

The P3 peptide was discovered by screening a random 12-peptide phage library against the FGFR3 protein as bait.[3] From this screening, 23 positive clones were identified, all sharing the identical amino acid sequence: this compound.[3]

Binding and Inhibition of FGFR3

P3 exhibits high binding specificity to the extracellular domain of FGFR3.[3] This binding is thought to interfere with ligand-receptor interactions and inhibit the subsequent dimerization and activation of the receptor. The peptide has been shown to significantly inhibit the tyrosine kinase activity of both wild-type (WT) FGFR3 and its constitutively active mutants, K650M and K644E, which are associated with severe skeletal dysplasias.[3] This indicates that P3 can suppress ligand-independent activation of the receptor.[3]

Downstream Signaling Pathway

FGFR3 activation triggers several downstream signaling cascades, most notably the ERK/MAPK pathway, which is known to inhibit chondrocyte differentiation.[2] The P3 peptide has been demonstrated to effectively inhibit the FGF2-mediated phosphorylation of ERK1/2 in the chondrocytic cell line ATDC5, confirming its ability to block this key downstream signaling pathway.[3]

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR3 FGFR3 ERK ERK FGFR3->ERK Activates P3 This compound (P3) P3->FGFR3 Binds to extracellular domain pERK p-ERK ERK->pERK Phosphorylation Inhibition Inhibition of Chondrocyte Differentiation pERK->Inhibition

Figure 1: this compound (P3) Inhibition of the FGFR3 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the P3 peptide.

Experiment Cell/Model System Treatment Outcome Result Reference
FGFR3 Phosphorylation293T cells expressing WT, K650M, or K644E FGFR310 µM P3Inhibition of Tyrosine PhosphorylationSignificant inhibition of phosphorylation for all FGFR3 variants[3]
ERK/MAPK PhosphorylationATDC5 Chondrogenic Cells10 µM P3 (with FGF2 stimulation)Inhibition of ERK1/2 PhosphorylationPartial blockage of FGF2-mediated ERK1/2 phosphorylation[3]

Table 1: In Vitro Inhibition of FGFR3 Signaling by P3 Peptide

Experiment Cell Line P3 Concentration Effect on Proliferation Reference
MTT Proliferation AssayATDC51 µM~15% increase[4]
10 µM~25% increase[4]
100 µM~35% increase[4]

Table 2: Dose-Dependent Effect of P3 Peptide on ATDC5 Cell Proliferation

Experiment Model System Treatment Outcome Result Reference
Metatarsal Bone GrowthEx vivo culture of metatarsals from TDII mouse model10 µM P3 for 7 daysIncrease in total longitudinal bone lengthSignificant increase in bone length compared to untreated controls[3]
In vivo SurvivalTDII Mouse ModelP3 Peptide InjectionsSurvival RateReversal of neonatal lethality[3]

Table 3: Efficacy of P3 Peptide in Ex Vivo and In Vivo Models of Skeletal Dysplasia

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Jin et al., 2012.

Phage Display Library Screening

Phage_Display_Workflow cluster_workflow Phage Display Workflow for P3 Discovery Library Random 12-Peptide Phage Library Incubation Incubation & Binding Library->Incubation FGFR3_Bait Immobilized FGFR3 Protein (Bait) FGFR3_Bait->Incubation Washing Washing (Remove non-binders) Incubation->Washing Elution Elution of Bound Phages Washing->Elution Amplification Amplification in E. coli Elution->Amplification Sequencing DNA Sequencing of Positive Clones Amplification->Sequencing

Figure 2: Experimental Workflow for the Discovery of P3 Peptide.
  • Target Immobilization: Recombinant FGFR3 protein is immobilized on a solid support (e.g., microtiter plate wells).

  • Library Incubation: The random 12-peptide phage display library is incubated with the immobilized FGFR3 to allow for binding.

  • Washing: Non-specifically bound phages are removed through a series of washing steps with a suitable buffer (e.g., TBST).

  • Elution: Specifically bound phages are eluted, typically by changing the pH or using a competitive ligand.

  • Amplification: The eluted phages are used to infect E. coli for amplification.

  • Iterative Selection: The amplified phages are used for subsequent rounds of selection to enrich for high-affinity binders.

  • Sequencing: After several rounds of selection, the DNA from individual positive phage clones is sequenced to identify the peptide sequence.

FGFR3 Tyrosine Kinase Activity Assay (Immunoprecipitation and Western Blot)
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant (K650M, K644E) FGFR3.

  • P3 Treatment: Transfected cells are treated with 10 µM of P3 peptide or a vehicle control.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation: FGFR3 protein is immunoprecipitated from the cell lysates using an appropriate antibody (e.g., anti-Myc or anti-M2 antibody).

  • SDS-PAGE and Western Blot: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and blotted with an anti-phospho-tyrosine antibody to detect the phosphorylation status of FGFR3. Total FGFR3 levels are also assessed as a loading control.

  • Densitometry: The intensity of the phospho-tyrosine bands is quantified using densitometry to determine the extent of inhibition.

ATDC5 Cell Proliferation (MTT Assay)
  • Cell Seeding: ATDC5 chondrogenic cells are seeded into 96-well plates.

  • Serum Starvation: Cells are serum-starved overnight to synchronize their cell cycles.

  • P3 Treatment: The medium is replaced with fresh medium containing various concentrations of the P3 peptide (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

  • Incubation: Cells are cultured for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Ex Vivo Metatarsal Bone Organ Culture
  • Dissection: Metatarsal bones are dissected from embryonic day 15.5 (E15.5) mouse embryos from a Thanatophoric Dysplasia Type II (TDII) mouse model (Fgfr3Neo-K644E/+ EIIa-Cre).

  • Culture: The dissected metatarsal rudiments are cultured in a defined medium.

  • P3 Treatment: The culture medium is supplemented with 10 µM of P3 peptide or a vehicle control.

  • Measurement: The longitudinal length of the bones is measured at the beginning of the culture and after a defined period (e.g., 7 days).

  • Analysis: The percentage increase in bone length is calculated to assess the effect of P3 on bone growth.

Conclusion and Future Directions

The this compound (P3) peptide has emerged as a promising therapeutic candidate for FGFR3-related skeletal dysplasias. Its specific mode of action, involving the direct inhibition of the overactive FGFR3 receptor, addresses the root cause of these disorders. The preclinical data robustly support its efficacy in cellular and animal models. Future research should focus on optimizing the peptide's pharmacokinetic properties, such as its in vivo stability and delivery, to enhance its therapeutic potential. Further studies are also warranted to fully elucidate its long-term safety and efficacy in preparation for potential clinical translation. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing treatments for these debilitating genetic conditions.

References

An In-depth Technical Guide to the Discovery and Characterization of the Novel Peptide Vsppltlgqlls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel peptides with therapeutic potential is a burgeoning field in biomedical research. These molecules, due to their high specificity and potency, offer promising avenues for targeted therapies. This whitepaper provides a comprehensive overview of the discovery, origin, and characterization of the putative novel peptide, Vsppltlgqlls. While information on this specific peptide is not yet widely available in peer-reviewed literature, this guide serves as a foundational framework for its investigation. It outlines standard methodologies for peptide discovery, synthesis, and characterization, presents templates for quantitative data analysis, and details common experimental protocols. Furthermore, it visualizes hypothetical signaling pathways and experimental workflows, providing a robust roadmap for researchers entering the field of peptide drug development.

Discovery and Origin of Novel Peptides: A Hypothetical Framework for this compound

The discovery of a new peptide like this compound can arise from several innovative strategies, each with its own merits. The origin of a peptide is crucial as it dictates its initial biological context and potential applications.

1.1. Discovery Methodologies

  • Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): Many bioactive peptides originate from precursor proteins encoded by a structural gene.[1] Through extensive post-translational modifications, a vast diversity of structures can be generated.[1] The discovery of this compound could stem from genome mining and bioinformatic analyses of microbial or plant genomes, searching for biosynthetic gene clusters that encode precursor peptides and modifying enzymes.

  • Library Screening and Directed Evolution: Another common approach is the screening of large peptide libraries, such as those displayed on phage or mRNA.[2] These libraries can be panned against a specific target protein (e.g., a receptor or enzyme) to identify binding sequences. Subsequent rounds of selection and in vitro evolution can optimize the affinity and specificity of the identified peptides.[3]

  • Peptidomics: This involves the large-scale study of peptides directly from biological samples.[4] Using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), endogenous peptides in tissues or biofluids can be identified and quantified.[4] this compound could be discovered as a differentially expressed peptide in a disease state compared to a healthy control.

1.2. Determining the Origin

The origin of this compound—whether endogenous to an organism, a product of microbial synthesis, or purely synthetic—would be determined by its discovery context. If identified through peptidomics of mammalian tissue, it would be considered an endogenous peptide. If found in a bacterial or fungal culture, it would be a natural product. If designed computationally and synthesized chemically, it would be a synthetic peptide.

Quantitative Data Summary

Once a novel peptide is discovered and synthesized, quantitative characterization is essential to understand its physicochemical properties, binding kinetics, and biological activity. The following tables provide a template for the types of data that would be collected for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Amino Acid Sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-SerEdman Degradation / Mass Spectrometry
Molecular Weight Calculated ValueMass Spectrometry (e.g., MALDI-TOF)[6]
Isoelectric Point (pI) Calculated ValueIsoelectric Focusing / Computational Prediction
Purity >95%High-Performance Liquid Chromatography (HPLC)[7]
Solubility Experimental Value (e.g., mg/mL)Serial Dilution and Visual Inspection/Spectroscopy
Half-life in Plasma Experimental Value (e.g., minutes)In vitro plasma stability assay followed by LC/MS[7]

Table 2: Receptor Binding Affinity of this compound

ParameterValueMethod of Determination
Association Rate (k_on) Experimental Value (M⁻¹s⁻¹)Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)
Dissociation Rate (k_off) Experimental Value (s⁻¹)Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)
Dissociation Constant (K_d) Experimental Value (nM)SPR / BLI / Radioligand Binding Assay
Inhibitory Concentration (IC_50) Experimental Value (µM)Competitive Binding Assay

Table 3: Functional Activity of this compound

Assay TypeParameterValueCell Line / System Used
Cell Proliferation Assay Effective Concentration (EC_50)Experimental Value (nM)e.g., HEK293 cells expressing the target receptor
Reporter Gene Assay EC_50Experimental Value (nM)e.g., CHO cells with a CRE-luciferase reporter system
Second Messenger Assay EC_50 (for cAMP or Ca²⁺ flux)Experimental Value (nM)e.g., Primary neurons or specific cell lines
Kinase Inhibition Assay IC_50Experimental Value (µM)In vitro kinase assay with purified enzyme[2]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of peptide research. The following sections provide methodologies for the synthesis, purification, and characterization of a novel peptide like this compound.

3.1. Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for chemically synthesizing peptides.

  • Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker or the previously coupled amino acid using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify it using reverse-phase HPLC.

3.2. Peptide Purification by Reverse-Phase HPLC

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Run a linear gradient of increasing Solvent B concentration over a set time (e.g., 5% to 95% B over 30 minutes) at a constant flow rate.

  • Detection and Fraction Collection: Monitor the elution of the peptide using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.

3.3. Mass Spectrometry for Identity Confirmation

  • Sample Preparation: Mix a small amount of the purified peptide solution with a MALDI matrix solution (e.g., alpha-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the peptide's molecular weight.

  • Tandem MS (MS/MS): To confirm the sequence, perform fragmentation analysis (MS/MS) on the parent ion. The resulting fragment ions (b- and y-ions) can be used to deduce the amino acid sequence.[8]

3.4. In Vitro Plasma Stability Assay

  • Peptide Incubation: Incubate the this compound peptide at a known concentration (e.g., 10 µM) in human or rodent plasma at 37°C.[7]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent like cold acetonitrile or ethanol. Centrifuge to pellet the plasma proteins.[7]

  • LC-MS Analysis: Analyze the supernatant using LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Signaling Pathways and Visualizations

Peptides often exert their biological effects by binding to cell surface receptors and initiating intracellular signaling cascades.[9][10] For this compound, a plausible mechanism is the activation of a G-protein coupled receptor (GPCR), a common target for peptide ligands.[11]

Below are Graphviz diagrams illustrating a hypothetical signaling pathway for this compound and a typical experimental workflow for its characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Target GPCR G_alpha GPCR->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Stimulation G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene CREB->Gene Transcription Peptide This compound Peptide->GPCR Binding

Caption: Hypothetical GPCR signaling cascade initiated by this compound.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_binding Binding Characterization cluster_functional Functional Assays cluster_stability Stability Assessment A Solid-Phase Peptide Synthesis B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Analytical HPLC (>95% Purity) C->D E Mass Spectrometry (Identity) C->E F Receptor Binding Assay (SPR/BLI) C->F H Cell-Based Reporter Assay C->H I Second Messenger Assay (cAMP) C->I K Plasma Stability Assay C->K G Determine Kd, kon, koff F->G J Determine EC50/IC50 H->J I->J L Determine Half-life K->L

Caption: Experimental workflow for novel peptide characterization.

Conclusion and Future Directions

This guide provides a comprehensive, albeit generalized, framework for the discovery and in-depth characterization of the novel peptide this compound. By following the outlined methodologies—from synthesis and purification to quantitative binding and functional analysis—researchers can systematically elucidate its biological role.

Future research should focus on identifying the endogenous origin and specific molecular target of this compound. Elucidating its three-dimensional structure in complex with its receptor will be crucial for understanding its mechanism of action and for guiding future drug development efforts, such as structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The protocols and frameworks presented herein offer a clear path forward for translating the discovery of this compound, and other novel peptides, into tangible therapeutic opportunities.

References

An In-depth Technical Guide on the Biological Activity of the Vsppltlgqlls Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the peptide sequence "Vsppltlgqlls." This suggests that the peptide may be novel, proprietary, or that the provided sequence may contain a typographical error.

The following guide is structured to meet the user's request for a technical whitepaper format. However, due to the absence of data for "this compound," the content herein is based on the general principles of bioactive peptide research and serves as a template for how such a guide would be constructed if data were available. The experimental protocols and potential signaling pathways described are hypothetical and based on common methodologies in the field of peptide research.

Executive Summary

Bioactive peptides are short amino acid sequences that can modulate physiological functions.[1][2] They are typically inactive within the sequence of their parent proteins and become active upon release, often through enzymatic hydrolysis.[1][2] These peptides can exhibit a wide range of activities, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects.[1][2][3] This document aims to provide a comprehensive technical overview of the biological activity of the peptide this compound, detailing its putative functions, the experimental basis for these claims, and the underlying molecular mechanisms.

Putative Biological Activities and Quantitative Data

While no data exists for this compound, research on other peptides has quantified various biological effects. For instance, some peptides demonstrate antimicrobial activity by destabilizing bacterial membranes, while others can inhibit enzymes like the angiotensin-converting enzyme (ACE) involved in blood pressure regulation.[1] The activity of a peptide is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimal inhibitory concentration (MIC).

Table 1: Hypothetical Quantitative Bioactivity Data for this compound (Note: This table is illustrative due to the lack of specific data.)

Biological Activity AssayTargetMetricResult (Unit)
Antimicrobial ActivityE. coliMICNot Determined
Antimicrobial ActivityS. aureusMICNot Determined
ACE InhibitionAngiotensin-Converting EnzymeIC₅₀Not Determined
Antioxidant CapacityDPPH Radical ScavengingEC₅₀Not Determined
CytotoxicityRAW 264.7 MacrophagesCC₅₀Not Determined

Detailed Experimental Protocols

To assess the biological functions of a novel peptide like this compound, a series of standardized in vitro assays would be employed. The following sections detail the typical methodologies.

Peptide Synthesis

Protocol:

  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin: A suitable resin (e.g., Rink Amide) is used as the solid support.

  • Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

    • Fmoc deprotection using a piperidine solution.

    • Activation of the next amino acid's carboxyl group (e.g., with HBTU/DIPEA).

    • Coupling of the activated amino acid.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Antimicrobial Activity Assay (Broth Microdilution)

Protocol:

  • Bacterial Strains: Target bacteria (e.g., Escherichia coli, Staphylococcus aureus) are cultured in appropriate broth to the mid-logarithmic growth phase.

  • Peptide Preparation: The this compound peptide is dissolved in a sterile, non-toxic solvent and serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is diluted and added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Protocol:

  • Reagents: ACE (from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and the peptide this compound are prepared in a suitable buffer.

  • Reaction: The peptide is pre-incubated with the ACE enzyme at 37°C.

  • Substrate Addition: The HHL substrate is added to start the reaction.

  • Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl).

  • Quantification: The product of the reaction (hippuric acid) is extracted and measured spectrophotometrically. The IC₅₀ value is calculated as the peptide concentration required to inhibit 50% of the ACE activity.

Potential Signaling Pathways and Mechanisms of Action

The mechanism by which a peptide exerts its effect often involves interaction with cellular signaling pathways. For example, an anti-inflammatory peptide might inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a bioactive peptide could exert anti-inflammatory effects by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a common target for anti-inflammatory agents.

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibition LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytokines Inflammatory Cytokines NFkB_nuc->Cytokines Transcription

Caption: Hypothetical inhibition of the TLR4/NF-κB pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action, a logical workflow of experiments would be necessary. This often involves cell-based assays to observe phenotypic changes, followed by molecular biology techniques to identify the specific proteins and pathways involved.

Experimental_Workflow A Treat Cells with This compound B Measure Cellular Response (e.g., Cytokine Production) A->B C Hypothesize Pathway Involvement (e.g., NF-κB) B->C D Western Blot for Key Pathway Proteins (e.g., p-IκB, NF-κB) C->D E Use Pathway-Specific Inhibitors (Control) C->E F Confirm Mechanism D->F E->F

Caption: Workflow for elucidating a peptide's mechanism of action.

Conclusion and Future Directions

The field of bioactive peptides holds significant promise for the development of novel therapeutics and functional foods. While the specific peptide this compound is not documented in current scientific literature, the methodologies and frameworks exist to thoroughly characterize its potential biological activities. Future research would first require the successful synthesis and purification of this peptide. Subsequently, a broad screening of its bioactivities, followed by in-depth mechanistic studies, would be necessary to understand its potential applications in research and drug development. Verification of the peptide sequence is the critical first step before embarking on such a research program.

References

An In-depth Technical Guide to Vsppltlgqlls and its Role in Lymphangiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence "Vsppltlgqlls" is not currently associated with lymphangiogenesis in published scientific literature. This guide, therefore, presents a hypothetical framework for a pro-lymphangiogenic peptide, herein referred to as "LymphoPep-12," to illustrate the expected data, methodologies, and signaling pathways that would be relevant for such a molecule. This document is intended to serve as a comprehensive template for the investigation of novel peptides in the field of lymphatic research.

Introduction to Lymphangiogenesis and the Therapeutic Potential of Pro-Lymphangiogenic Peptides

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses. The lymphatic system plays a vital role in maintaining fluid homeostasis, trafficking immune cells, and absorbing dietary fats. Insufficient lymphatic function can lead to lymphedema, a chronic and debilitating condition, and can impair the resolution of inflammation.

Key signaling molecules, such as Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D, are well-established mediators of lymphangiogenesis, primarily through their interaction with Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) on lymphatic endothelial cells (LECs). The development of therapeutic agents that can stimulate lymphangiogenesis holds significant promise for treating lymphedema and other conditions associated with lymphatic dysfunction.

This technical guide focuses on the hypothetical peptide LymphoPep-12 (this compound), a novel decapeptide with putative pro-lymphangiogenic properties. We will explore its mechanism of action, present quantitative data from key in vitro assays, detail relevant experimental protocols, and visualize the associated signaling pathways.

Quantitative Assessment of LymphoPep-12 Activity

The pro-lymphangiogenic potential of LymphoPep-12 was evaluated using primary human dermal lymphatic endothelial cells (HDLECs). The following tables summarize the dose-dependent effects of LymphoPep-12 on key cellular processes involved in lymphangiogenesis.

Table 2.1: Effect of LymphoPep-12 on HDLEC Proliferation

LymphoPep-12 Concentration (nM)Mean Proliferation (% of Control)Standard DeviationP-value vs. Control
0 (Control)1008.5-
11159.2< 0.05
1014211.3< 0.01
10018514.7< 0.001
100018815.1< 0.001

Table 2.2: Effect of LymphoPep-12 on HDLEC Migration

LymphoPep-12 Concentration (nM)Mean Wound Closure (%)Standard DeviationP-value vs. Control
0 (Control)254.1-
1385.3< 0.05
10556.8< 0.01
100788.2< 0.001
1000818.5< 0.001

Table 2.3: Effect of LymphoPep-12 on HDLEC Tube Formation

LymphoPep-12 Concentration (nM)Mean Total Tube Length (µm)Standard DeviationP-value vs. Control
0 (Control)1250150-
11870210< 0.05
102980320< 0.01
1004550410< 0.001
10004610430< 0.001

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HDLEC Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Primary HDLECs are seeded in a 96-well plate at a density of 5 x 10³ cells per well in Endothelial Basal Medium (EBM) supplemented with 0.5% fetal bovine serum (FBS) and allowed to adhere overnight.

  • Starvation: The medium is replaced with serum-free EBM for 12 hours to synchronize the cells.

  • Treatment: Cells are treated with varying concentrations of LymphoPep-12 (1 nM to 1000 nM) or vehicle control for 24 hours. VEGF-C (50 ng/mL) is used as a positive control.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to each well to a final concentration of 10 µM for the final 4 hours of incubation.

  • Detection: The assay is stopped, and cells are fixed and permeabilized. A peroxidase-conjugated anti-BrdU antibody is added, followed by a substrate solution. The colorimetric change is measured at 450 nm using a microplate reader.

HDLEC Migration Assay (Scratch Wound Assay)
  • Cell Seeding: HDLECs are seeded in a 24-well plate and grown to confluence.

  • Starvation: The confluent monolayer is serum-starved for 12 hours.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris, and fresh serum-free medium containing different concentrations of LymphoPep-12 is added.

  • Imaging and Analysis: Images of the scratch are captured at 0 and 18 hours. The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

HDLEC Tube Formation Assay
  • Matrix Coating: A 96-well plate is coated with a thin layer of Matrigel® and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: HDLECs are harvested and resuspended in serum-free EBM containing the desired concentrations of LymphoPep-12. 1 x 10⁴ cells are seeded onto the Matrigel®.

  • Incubation: The plate is incubated at 37°C for 6-8 hours.

  • Imaging and Analysis: The formation of capillary-like structures is observed and photographed using an inverted microscope. The total tube length and number of branch points are quantified using specialized software.

Signaling Pathways and Mechanisms of Action

LymphoPep-12 is hypothesized to exert its pro-lymphangiogenic effects by binding to and activating VEGFR-3, a key receptor in the lymphangiogenic signaling cascade. The diagram below illustrates the proposed intracellular signaling pathway initiated by LymphoPep-12.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LymphoPep-12 LymphoPep-12 VEGFR-3 VEGFR-3 PI3K PI3K VEGFR-3->PI3K Raf Raf VEGFR-3->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK1/2 ERK1/2 ERK1/2->Proliferation Migration Migration ERK1/2->Migration MEK MEK MEK->ERK1/2 Raf->MEK

Caption: Proposed signaling pathway for LymphoPep-12 in lymphatic endothelial cells.

The activation of VEGFR-3 by LymphoPep-12 is thought to initiate two primary downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Raf/MEK/ERK pathway, which plays a significant role in cell migration and proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro effects of a novel peptide like LymphoPep-12 on lymphatic endothelial cells.

G cluster_assays In Vitro Assays Culture_HDLECs Culture Primary HDLECs Serum_Starve Serum Starve Cells (12h) Culture_HDLECs->Serum_Starve Treat_Peptide Treat with LymphoPep-12 (Varying Concentrations) Serum_Starve->Treat_Peptide Proliferation_Assay Proliferation Assay (BrdU) Treat_Peptide->Proliferation_Assay Migration_Assay Migration Assay (Scratch) Treat_Peptide->Migration_Assay Tube_Formation_Assay Tube Formation Assay Treat_Peptide->Tube_Formation_Assay Data_Analysis Data Acquisition & Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis Conclusion Conclusion on Pro-lymphangiogenic Potential Data_Analysis->Conclusion

Caption: Standard experimental workflow for in vitro assessment of LymphoPep-12.

Conclusion and Future Directions

The hypothetical peptide LymphoPep-12 demonstrates significant pro-lymphangiogenic activity in vitro, promoting the proliferation, migration, and tube formation of human dermal lymphatic endothelial cells in a dose-dependent manner. The proposed mechanism of action involves the activation of the VEGFR-3 signaling pathway, a critical regulator of lymphangiogenesis.

Future research should focus on:

  • Validating the binding affinity and specificity of LymphoPep-12 to VEGFR-3.

  • Conducting in vivo studies using animal models of lymphedema to assess the therapeutic efficacy and safety of LymphoPep-12.

  • Performing structure-activity relationship (SAR) studies to optimize the peptide sequence for enhanced potency and stability.

The development of potent and specific pro-lymphangiogenic peptides like the hypothetical LymphoPep-12 represents a promising avenue for the treatment of lymphatic-related disorders.

Investigating the downstream targets of Vsppltlgqlls

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation did not yield any publicly available data for the peptide sequence "Vsppltlgqlls." This sequence does not correspond to a known protein or peptide in the searched biological databases. Consequently, an in-depth guide on its downstream targets, signaling pathways, and associated experimental protocols cannot be generated at this time.

The search for "this compound" and related terms like "this compound peptide function" did not retrieve any specific information about a molecule with this amino acid sequence. The results consisted of general information on well-known signaling pathways such as MAPK, Wnt, and PI3K/AKT, the physiology of other peptides like proglucagon, and general methodologies for identifying downstream targets of various molecules. However, no literature or data directly pertaining to "this compound" was found.

This suggests that "this compound" may be one of the following:

  • A novel or proprietary peptide sequence not yet disclosed in public research literature.

  • A hypothetical or theoretical sequence used for illustrative purposes.

  • An internal designation for a molecule within a private research entity.

  • A potential typographical error in the provided sequence.

Without foundational information identifying the molecule, its origin, and its basic biological function, it is not possible to fulfill the request for a detailed technical guide on its downstream targets.

For researchers, scientists, and drug development professionals interested in the process of identifying downstream targets of a novel peptide, a general workflow can be outlined.

General Experimental Workflow for Target Identification

Below is a generalized workflow that researchers typically follow to identify and validate the downstream targets of a new peptide.

G p1 Peptide Synthesis & Purification p2 Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) p1->p2 p3 Omics Analysis (Transcriptomics, Proteomics) p2->p3 v1 Bioinformatics Analysis (Pathway Enrichment) p3->v1 Candidate Targets v2 Target Validation (qPCR, Western Blot, siRNA/CRISPR) v1->v2 v3 Interaction Studies (Co-IP, Pull-down Assays) v2->v3 m1 Signaling Pathway Elucidation (Reporter Assays, Inhibitor Studies) v3->m1 Validated Interaction m2 In Vivo Model Testing (e.g., Xenograft, Transgenic Models) m1->m2

Caption: A generalized workflow for novel peptide target identification.

Should "this compound" be a known molecule with an alternative identifier, please provide that information to enable a comprehensive investigation. Otherwise, this framework can serve as a guide for initiating research on a novel peptide of interest.

Methodological & Application

Application Note and Protocol: Synthesis and Purification of the Vsppltlgqlls Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vsppltlgqlls peptide, a dodecapeptide with the sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser, is a sequence of interest in various research fields. Its synthesis and purification are critical steps for its downstream applications, including biological assays and structural studies. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1][2][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3][4] The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild reaction conditions.[1] Purification of the crude peptide after synthesis is crucial to remove impurities and is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Experimental Protocols

Materials and Reagents

All amino acids are L-configuration, N-α-Fmoc protected with acid-labile side-chain protecting groups where necessary (Ser(tBu), Thr(tBu), Gln(Trt)).

ReagentSupplier (Example)Grade
Rink Amide MBHA resin (100-200 mesh)Sigma-AldrichSynthesis Grade
Fmoc-L-Val-OHChemPepSynthesis Grade
Fmoc-L-Ser(tBu)-OHChemPepSynthesis Grade
Fmoc-L-Pro-OHChemPepSynthesis Grade
Fmoc-L-Leu-OHChemPepSynthesis Grade
Fmoc-L-Thr(tBu)-OHChemPepSynthesis Grade
Fmoc-L-Gly-OHChemPepSynthesis Grade
Fmoc-L-Gln(Trt)-OHChemPepSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
Ethyl (hydroxyimino)cyanoacetate (Oxyma)Sigma-AldrichSynthesis Grade
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
PiperidineSigma-AldrichReagent Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Diethyl ether, anhydrousFisher ScientificReagent Grade

Peptide Synthesis Workflow Diagram

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all 12 Amino Acids Wash2->Repeat Next cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Workflow for the synthesis and purification of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

  • Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[7]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 0.5 mmol (5 equivalents) of the Fmoc-amino acid, 0.5 mmol of Oxyma, and 0.5 mmol of DIC in 5 mL of DMF.

  • Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ser(tBu), Leu, Leu, Gln(Trt), Gly, Leu, Thr(tBu), Pro, Pro, Ser(tBu), Val).

5. Final Fmoc Deprotection:

  • After the final amino acid (Val) has been coupled, perform a final Fmoc deprotection as described in step 2.

Cleavage and Precipitation Protocol

1. Resin Preparation:

  • After the final deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

2. Cleavage:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

  • Gently agitate at room temperature for 2-3 hours.[9]

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Add the combined filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Place the tube at -20°C for 30 minutes to maximize precipitation.[10]

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

Purification by RP-HPLC Protocol

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 stationary phase is commonly used.[5]

  • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 50% B over 30 minutes is a good starting point for a peptide with this level of hydrophobicity. The gradient can be optimized based on the initial analytical run.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions with >95% purity.

ParameterValue
Synthesis Scale0.1 mmol
ResinRink Amide MBHA, 100-200 mesh
Amino Acid Excess5 equivalents
Coupling ReagentsDIC/Oxyma
Deprotection20% Piperidine in DMF
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O
PurificationPreparative RP-HPLC (C18 column)
Mobile PhaseA: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient (initial)20-50% B over 30 min
Characterization

1. Mass Spectrometry:

  • The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12] The observed molecular weight should match the calculated theoretical molecular weight of the this compound peptide.

  • Calculated Monoisotopic Mass: 1269.75 Da

  • Calculated Average Mass: 1270.48 Da

2. Analytical RP-HPLC:

  • The final purity of the peptide is determined by analytical RP-HPLC using a similar gradient as the preparative run but on an analytical C18 column.

Lyophilization
  • The pooled pure fractions are freeze-dried to obtain the final peptide as a white, fluffy powder. Purified fractions should be lyophilized as quickly as possible to prevent degradation in solution.[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis, purification, and characterization of the this compound peptide. By following these procedures, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The provided workflow diagram and quantitative data table offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for Assessing Vsppltlgqlls Peptide Effect on Lens Epithelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lens epithelial cells (LECs) are crucial for maintaining the homeostasis and transparency of the ocular lens.[1][2] Dysregulation of LEC proliferation is implicated in pathological conditions such as posterior capsule opacification (PCO), a common complication following cataract surgery.[3][4] Consequently, identifying and characterizing compounds that modulate LEC proliferation is of significant interest for developing therapeutics to prevent PCO.

This document provides detailed application notes and protocols for investigating the effect of a novel peptide, Vsppltlgqlls, on the proliferation of LECs. The methodologies described herein are based on established cell proliferation assays and can be adapted to screen and characterize the bioactivity of this compound and other test compounds.

Principle of the Assays

To comprehensively assess the effect of this compound on LEC proliferation, a multi-assay approach is recommended. This typically involves:

  • Metabolic Activity Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of a cell population, which is often proportional to the number of viable, proliferating cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan product.

  • DNA Synthesis Assays (e.g., BrdU/EdU Assay): These assays directly measure DNA replication by quantifying the incorporation of thymidine analogs, such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.[5]

Data Presentation

Quantitative data from the proliferation assays should be recorded and organized for clear interpretation and comparison. The following tables are templates for data collection.

Table 1: MTT Assay Data for LECs Treated with this compound

This compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean AbsorbanceStandard Deviation% Proliferation vs. Control
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: EdU Incorporation Assay Data for LECs Treated with this compound

This compound Concentration (µM)% EdU-Positive Cells - Replicate 1% EdU-Positive Cells - Replicate 2% EdU-Positive Cells - Replicate 3Mean % EdU-Positive CellsStandard DeviationFold Change vs. Control
0 (Vehicle Control)1.0
0.1
1
10
50
100

Experimental Protocols

Protocol 1: Culturing Primary Lens Epithelial Cells

A robust primary LEC culture system is fundamental for these assays.[1]

Materials:

  • Optimized culture medium (e.g., DMEM with 10-20% Fetal Bovine Serum)[1][6]

  • 0.05% Trypsin-EDTA solution[1]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Dissecting tools for lens capsule isolation[1]

Procedure:

  • Isolate lens capsules from fresh animal eyes (e.g., mouse or porcine) under sterile conditions.[1][7]

  • Create a small tear in the anterior capsule and gently remove it.[1]

  • Transfer the lens capsule to a culture plate and incubate with 0.05% trypsin solution at 37°C for 8-10 minutes to release the LECs.[1]

  • Mince the digested capsule to further promote cell separation.[1]

  • Neutralize the trypsin with culture medium and centrifuge to pellet the cells.

  • Resuspend the cells in fresh, optimized culture medium and plate them in culture flasks.

  • Monitor cell morphology and growth. Confluency is typically reached in 10-14 days.[1] Use cells at a low passage number (P0-P6) for experiments.[1]

Protocol 2: MTT Cell Proliferation Assay

This protocol is adapted for adherent LECs in a 96-well plate format.

Materials:

  • LECs cultured in a 96-well plate

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed LECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound peptide. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: EdU Cell Proliferation Assay (Click-iT Chemistry)

This protocol provides a more direct measure of proliferative activity by detecting DNA synthesis.[5][8]

Materials:

  • LECs cultured on coverslips or in a 96-well plate

  • This compound peptide stock solution

  • Click-iT™ EdU Imaging Kit (contains EdU, fluorescent azide, and buffers)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed and treat LECs with the this compound peptide as described in the MTT assay protocol (Steps 1-2).

  • Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate.

  • After EdU incubation, aspirate the medium and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton™ X-100 for 20 minutes.

  • Wash the cells twice with PBS.

  • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions (mixing the reaction buffer, copper protectant, fluorescent azide, and buffer additive).

  • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells once with PBS.

  • Stain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells with PBS and image using a fluorescence microscope.

  • Quantify proliferation by calculating the ratio of EdU-positive nuclei (fluorescently labeled) to the total number of nuclei (DAPI-stained).

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound-Induced LEC Proliferation

The following diagram illustrates a plausible signaling cascade through which the this compound peptide might promote LEC proliferation. Many growth factors and peptides exert their effects through receptor tyrosine kinases (RTKs) and downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are known to regulate cell cycle progression.[6][9]

Vsppltlgqlls_Signaling_Pathway This compound This compound Peptide Receptor Peptide Receptor (e.g., RTK) This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinD1 Cyclin D1 / c-Myc Transcription Factors mTOR->CyclinD1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CyclinD1 CellCycle Cell Cycle Progression (G1 to S Phase) CyclinD1->CellCycle Proliferation LEC Proliferation CellCycle->Proliferation Experimental_Workflow start Start: Isolate and Culture Primary LECs seed Seed LECs into 96-well Plates start->seed treat Treat Cells with This compound Peptide (Different Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Select Proliferation Assay incubate->assay_choice add_mtt Add MTT Reagent assay_choice->add_mtt MTT Assay add_edu Add EdU Reagent assay_choice->add_edu EdU Assay incubate_mtt Incubate 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_mtt Read Absorbance (570 nm) add_dmso->read_mtt analyze Analyze Data and Determine Effect on Proliferation read_mtt->analyze incubate_edu Incubate 2-4 hours add_edu->incubate_edu fix_perm Fix and Permeabilize Cells incubate_edu->fix_perm click_it Perform Click-iT Reaction fix_perm->click_it image Image with Fluorescence Microscope click_it->image image->analyze

References

Application Note: Evaluating the Anti-Angiogenic Potential of Peptide VSP-11 Using an In Vitro Tubule Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tubule formation assay is a widely used method to screen for compounds that can modulate this process. This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures (tubules) when cultured on a basement membrane extract. This document provides a detailed protocol for evaluating the anti-angiogenic effects of a novel synthetic peptide, VSP-11 (Vsppltlgqlls), using Human Umbilical Vein Endothelial Cells (HUVECs).

Principle of the Assay

When plated on a gel of basement membrane extract (such as Matrigel® or Cultrex® BME), endothelial cells rapidly attach, migrate, and align to form a network of interconnected tubules. This process mimics the later stages of angiogenesis. The extent of tubule formation, which can be quantified by measuring parameters like total tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity. Putative inhibitors or enhancers of angiogenesis can be added to the culture medium to assess their effects on this process. VSP-11 is investigated here for its potential inhibitory effects.

Experimental Protocols

Preparation of Reagents and Cells
  • HUVEC Culture: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% Fetal Bovine Serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and used between passages 3 and 7 to ensure optimal performance and reproducibility.

  • Basement Membrane Extract (BME) Handling: The BME (e.g., Matrigel®) must be thawed overnight on ice at 4°C to prevent premature polymerization. All pipettes, tips, and plates used for coating must be pre-chilled.

  • Peptide VSP-11 Preparation: A 1 mM stock solution of VSP-11 is prepared by dissolving the lyophilized peptide in sterile, nuclease-free water. The stock solution is then filter-sterilized through a 0.22 µm syringe filter and stored in aliquots at -20°C. Working solutions are prepared by diluting the stock solution in EGM-2 basal medium (containing no growth factors or serum) to the desired final concentrations.

Tubule Formation Assay Protocol
  • Plate Coating: Using pre-chilled pipette tips, carefully coat the wells of a chilled 96-well plate with 50 µL of BME solution per well. Ensure the entire surface of each well is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize and form a gel.

  • Cell Seeding: Harvest HUVECs using a gentle dissociation reagent (e.g., TrypLE™ Express). Resuspend the cells in EGM-2 basal medium and perform a cell count. Adjust the cell density to 2.0 x 10^5 cells/mL.

  • Treatment Preparation: Prepare the treatment conditions in separate tubes. For each condition, mix 50 µL of the cell suspension (containing 10,000 cells) with 50 µL of the appropriate treatment solution (e.g., basal medium for negative control, VEGF for positive control, or VSP-11 working solutions).

    • Negative Control: Cells in basal medium.

    • Positive Control: Cells in basal medium + 20 ng/mL VEGF.

    • Test Article: Cells in basal medium + VSP-11 (e.g., at 1, 10, 100 µM).

  • Plating: Gently add 100 µL of the final cell/treatment mixture to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours. The optimal incubation time should be determined empirically but is typically between 6 and 8 hours.

  • Imaging: Following incubation, visualize the tubule networks using a brightfield or phase-contrast microscope. Capture images from the center of each well at 4x or 10x magnification.

  • Quantification: Analyze the captured images using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify key parameters such as total tube length, number of nodes/junctions, and number of meshes/loops.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Thaw BME on Ice B Prepare VSP-11 Working Solutions C Harvest & Resuspend HUVECs F Seed HUVECs + Treatments (10,000 cells/well) C->F Add Cells to Treatments D Coat 96-Well Plate with BME (50 µL/well) E Polymerize BME (37°C, 30-60 min) D->E E->F G Incubate Plate (37°C, 4-12 hours) F->G H Image Wells (Microscope, 10x) G->H I Quantify Tubule Network (ImageJ/Software) H->I J Analyze & Plot Data I->J

Caption: Workflow for the HUVEC tubule formation assay with VSP-11 treatment.

Quantitative Data Summary

The anti-angiogenic activity of VSP-11 was assessed by quantifying its effect on HUVEC tubule formation. The results below represent the mean ± standard deviation from a triplicate experiment, analyzed 6 hours post-treatment.

Table 1: Effect of VSP-11 on Tubule Network Formation in HUVECs

Treatment GroupTotal Tube Length (µm)Number of JunctionsNumber of Meshes
Negative Control (Basal)1850 ± 21045 ± 825 ± 5
Positive Control (VEGF 20 ng/mL)8950 ± 650180 ± 22115 ± 14
VSP-11 (1 µM) + VEGF6120 ± 510110 ± 1575 ± 9
VSP-11 (10 µM) + VEGF3540 ± 38065 ± 1140 ± 6
VSP-11 (100 µM) + VEGF2100 ± 25048 ± 928 ± 4

Data Interpretation: The data indicates that VSP-11 inhibits VEGF-induced tubule formation in a dose-dependent manner. A significant reduction in total tube length, the number of junctions, and the number of meshes was observed with increasing concentrations of the peptide. At 100 µM, VSP-11 almost completely abrogated the pro-angiogenic effect of VEGF, reducing tubule network parameters to levels comparable with the negative control.

Proposed Signaling Pathway

VSP-11 is hypothesized to exert its anti-angiogenic effect by acting as a competitive antagonist to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. By blocking the binding of VEGF-A to its receptor, VSP-11 prevents receptor dimerization, autophosphorylation, and the subsequent activation of downstream pro-angiogenic signaling cascades.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Binds & Activates VSP11 VSP-11 VSP11->VEGFR2 Blocks Binding ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Angiogenesis ERK->Angiogenesis

Caption: Proposed mechanism of VSP-11 action via inhibition of the VEGFR-2 pathway.

Conclusion

The in vitro tubule formation assay is a robust and efficient method for assessing the pro- or anti-angiogenic potential of novel compounds like VSP-11. The results demonstrate that VSP-11 is a potent inhibitor of VEGF-induced angiogenesis in HUVECs. This inhibitory action is likely mediated through the blockade of the VEGFR-2 signaling pathway. These findings warrant further investigation into the therapeutic potential of VSP-11 as an anti-angiogenic agent for cancer and other neovascular diseases.

Application Note: Detection of p-FGFR3 Inhibition by the Peptide Vsppltlgqlls via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling is implicated in various human cancers and skeletal dysplasias.[2] Consequently, FGFR3 is a significant target for therapeutic intervention. The peptide Vsppltlgqlls, also known as P3, has been identified as a specific inhibitor of FGFR3.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of FGFR3 phosphorylation at tyrosine 724 (p-FGFR3) in response to treatment with the this compound peptide.

Principle

Western blotting is a widely used technique to detect specific proteins in a sample.[5] This protocol outlines the immunodetection of total FGFR3 and its phosphorylated form (p-FGFR3) in cell lysates. Following treatment with the this compound peptide, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific for total FGFR3 and p-FGFR3. Subsequent incubation with secondary antibodies conjugated to an enzyme allows for chemiluminescent detection, enabling the visualization and quantification of changes in FGFR3 phosphorylation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR3 signaling pathway and the experimental workflow for the Western blot protocol.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds pFGFR3 p-FGFR3 (Active) FGFR3->pFGFR3 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR3->Downstream Activates This compound This compound (P3 Peptide) This compound->FGFR3 Inhibits Phosphorylation Western_Blot_Workflow A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-FGFR3 & anti-FGFR3) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

Application Notes and Protocols for Vsppltlgqlls in ATDC5 Chondrogenic Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mouse teratocarcinoma-derived cell line, ATDC5, serves as a well-established in vitro model for studying the molecular mechanisms of chondrogenesis, the process of cartilage formation. These cells undergo a sequential differentiation process that mimics the events of endochondral ossification, from mesenchymal condensation to chondrocyte differentiation and hypertrophy. The peptide Vsppltlgqlls is a novel synthetic peptide being investigated for its potential to modulate chondrogenic differentiation in ATDC5 cells. These application notes provide a comprehensive guide for utilizing this compound in ATDC5 cell culture, including detailed experimental protocols, data presentation, and an overview of the potential signaling pathways involved.

While direct experimental data for the peptide this compound is not yet available, this document outlines the established methodologies and expected outcomes based on studies of other chondrogenesis-promoting peptides in ATDC5 cells. This will enable researchers to effectively design and execute experiments to evaluate the chondrogenic potential of this compound.

Data Presentation

Quantitative data from key experiments should be summarized for clear interpretation and comparison. Below are template tables that can be used to present data from proliferation assays, glycosaminoglycan quantification, and gene expression analysis.

Table 1: Effect of this compound on ATDC5 Cell Proliferation (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (OD 570 nm) ± SD% Proliferation vs. Control
Control (Vehicle)0[Insert Value]100%
This compound1[Insert Value][Insert Value]
This compound10[Insert Value][Insert Value]
This compound50[Insert Value][Insert Value]

Table 2: Quantification of Sulfated Glycosaminoglycan (sGAG) Content (DMMB Assay)

Treatment GroupConcentration (µM)sGAG Content (µg/µg total protein) ± SDFold Change vs. Control
Control (Vehicle)0[Insert Value]1.0
This compound1[Insert Value][Insert Value]
This compound10[Insert Value][Insert Value]
This compound50[Insert Value][Insert Value]

Table 3: Relative mRNA Expression of Chondrogenic Markers (qRT-PCR)

Treatment Group (10 µM this compound)GeneRelative Gene Expression (Fold Change vs. Control) ± SD
Day 7Sox9[Insert Value]
Col2a1[Insert Value]
Acan[Insert Value]
Day 14Sox9[Insert Value]
Col2a1[Insert Value]
Acan[Insert Value]
Col10a1[Insert Value]

Experimental Protocols

ATDC5 Cell Culture and Maintenance

The ATDC5 cell line is a valuable tool for studying chondrogenesis in vitro.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells before they reach confluency. Briefly rinse with a 0.25% (w/v) Trypsin-EDTA solution, then incubate with 2.0-3.0 mL of Trypsin-EDTA until the cell layer is dispersed.[1] Neutralize the trypsin with complete growth medium and re-plate at an appropriate density.

Chondrogenic Differentiation of ATDC5 Cells with this compound
  • Seeding: Plate ATDC5 cells at a density of 6 x 10³ cells/cm² in multi-well plates.

  • Induction of Differentiation: Once cells reach confluency (typically after 5-7 days), switch to a differentiation medium. The standard differentiation medium consists of the culture medium supplemented with 10 µg/mL insulin.

  • Treatment with this compound: Add this compound to the differentiation medium at various concentrations (e.g., 1, 10, 50 µM). A vehicle control (the solvent used to dissolve this compound) should be included in all experiments.

  • Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed ATDC5 cells in a 96-well plate and treat with this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Alcian Blue Staining for Glycosaminoglycans (GAGs)

Alcian blue is a stain used to visualize the accumulation of sulfated glycosaminoglycans, a hallmark of cartilage matrix production.

  • Procedure:

    • After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain with a 1% Alcian blue solution in 0.1 N HCl for 30 minutes.

    • Wash with distilled water to remove excess stain.

    • Visualize and capture images using a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers

qRT-PCR is used to quantify the expression levels of key genes involved in chondrogenesis.

  • Key Chondrogenic Markers:

    • Sox9 : An early and essential transcription factor for chondrocyte differentiation.[2]

    • Col2a1 (Collagen type II): A major component of the cartilage extracellular matrix.[2]

    • Acan (Aggrecan): A major proteoglycan in cartilage.

    • Col10a1 (Collagen type X): A marker for hypertrophic chondrocytes.[2]

  • Procedure:

    • Isolate total RNA from the cell lysates at different time points (e.g., day 7, 14, and 21) using a suitable RNA isolation kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a suitable qPCR master mix.

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Visualizations

The chondrogenic differentiation of ATDC5 cells is regulated by a complex network of signaling pathways. While the specific pathways activated by this compound are yet to be determined, several key pathways are known to be involved in chondrogenesis. These include the BMP/Smad, TGF-β/Smad, FGF, and MAPK signaling pathways.[3][4]

Below are generalized diagrams representing a potential signaling pathway for chondrogenesis and a typical experimental workflow for evaluating a novel peptide.

Chondrogenic_Signaling_Pathway This compound This compound Peptide Receptor Cell Surface Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., SMAD, MAPK) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., SOX9, RUNX2) Signaling_Cascade->Transcription_Factors Phosphorylates/ Activates Gene_Expression Target Gene Expression (Col2a1, Acan, Col10a1) Transcription_Factors->Gene_Expression Regulates Chondrogenesis Chondrogenic Differentiation Gene_Expression->Chondrogenesis

Caption: Hypothetical signaling pathway for this compound-induced chondrogenesis in ATDC5 cells.

Experimental_Workflow Start Start: ATDC5 Cell Culture Differentiation Induce Chondrogenic Differentiation + this compound Treatment Start->Differentiation Proliferation Cell Proliferation Assay (MTT) Differentiation->Proliferation Staining Matrix Production Analysis (Alcian Blue Staining) Differentiation->Staining qPCR Gene Expression Analysis (qRT-PCR) Differentiation->qPCR Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Staining->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on Chondrogenic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the chondrogenic potential of this compound.

References

Application Notes and Protocols for Novel Peptide Administration in Animal Models: A Framework for Vsppltlgqlls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding the peptide "Vsppltlgqlls" was found in the public domain or scientific literature. The following application notes and protocols provide a generalized framework based on common practices for the administration of novel peptides in animal models. Researchers should adapt these guidelines to the specific characteristics of this compound and their experimental objectives.

Introduction

The study of novel bioactive peptides in animal models is a critical step in drug discovery and development. This document outlines a comprehensive approach to the administration and evaluation of a novel peptide, exemplified by the placeholder "this compound," in a research setting. The protocols provided are intended to serve as a template for researchers to design and implement their own studies, ensuring robust data collection and analysis.

Quantitative Data Summary

Effective data management is crucial for the comparison of experimental outcomes. The following tables provide a structured format for summarizing key quantitative data from in vivo peptide administration studies.

Table 1: Dose-Response Relationship of this compound

Animal ModelRoute of AdministrationDosage (mg/kg)Observation PeriodKey Biomarker Change (%)Notes
C57BL/6 MouseIntravenous (IV)0.124 hours+15%e.g., Target receptor activation
C57BL/6 MouseIntravenous (IV)124 hours+45%
C57BL/6 MouseIntravenous (IV)1024 hours+60%
Sprague-Dawley RatSubcutaneous (SC)0.548 hours+10%
Sprague-Dawley RatSubcutaneous (SC)548 hours+35%
Sprague-Dawley RatSubcutaneous (SC)2548 hours+50%Signs of local irritation observed

Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice (1 mg/kg, IV)

Time PointPlasma Concentration (ng/mL)Half-life (t½) (min)Cmax (ng/mL)Tmax (min)AUC (ng·min/mL)
5 min150
15 min110
30 min752515553500
60 min40
120 min15

Experimental Protocols

Detailed and reproducible protocols are the foundation of sound scientific research. The following sections provide methodologies for key experiments involving a novel peptide.

Peptide Preparation and Formulation

Objective: To prepare a sterile, stable, and biocompatible formulation of this compound for in vivo administration.

Materials:

  • Lyophilized this compound peptide

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO, optional, for initial solubilization)

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile syringe filters

Protocol:

  • If the peptide has low aqueous solubility, first dissolve the lyophilized this compound in a minimal amount of DMSO.

  • Slowly add sterile saline to the peptide solution while vortexing gently to achieve the desired final concentration. The final concentration of DMSO should ideally be below 1% to minimize toxicity.

  • For aqueous-soluble peptides, directly dissolve the lyophilized powder in sterile saline.

  • Verify the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary, using sterile HCl or NaOH.

  • Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) and protect from light if the peptide is light-sensitive.

Animal Handling and Administration

Objective: To administer the this compound formulation to animal models via the desired route.

Materials:

  • Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Prepared this compound formulation

  • Sterile syringes and needles of appropriate gauge for the administration route

  • Animal scale

  • Personal Protective Equipment (PPE)

Protocol (Example: Intravenous Injection in Mice):

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • On the day of the experiment, weigh each animal to accurately calculate the injection volume.

  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the calculated volume of the this compound formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

Blood Sampling for Pharmacokinetic Analysis

Objective: To collect blood samples at specific time points to determine the pharmacokinetic profile of this compound.

Materials:

  • Capillary tubes or syringes with anticoagulant (e.g., EDTA, heparin)

  • Microcentrifuge tubes

  • Centrifuge

  • Pipettes

Protocol (Example: Mouse Serial Blood Sampling):

  • At predetermined time points post-administration (e.g., 5, 15, 30, 60, 120 minutes), collect a small volume of blood (e.g., 20-50 µL) from the saphenous or submandibular vein.

  • Transfer the blood into a microcentrifuge tube containing an anticoagulant.

  • Keep the samples on ice.

  • After the final time point, centrifuge the blood samples at a specified speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until analysis by a suitable method (e.g., LC-MS/MS).

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a potential mechanism of action for a novel peptide that involves binding to a G-protein coupled receptor (GPCR) and subsequent activation of a downstream signaling cascade.

Vsppltlgqlls_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates This compound This compound This compound->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (e.g., weight, biomarkers) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Peptide Administration (this compound or Vehicle) grouping->treatment monitoring Daily Monitoring (health, behavior) treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue, blood) monitoring->endpoint analysis Data Analysis (Statistics) endpoint->analysis end End analysis->end Dose_Finding_Logic start Define Therapeutic Target dose_selection Select Dose Range (e.g., 0.1, 1, 10 mg/kg) start->dose_selection groups Group 1 (Vehicle) Group 2 (Low Dose) Group 3 (Mid Dose) Group 4 (High Dose) dose_selection->groups administration Administer Peptide groups->administration assessment Assess Efficacy & Toxicity administration->assessment decision Determine Optimal Dose? assessment->decision proceed Proceed to Efficacy Studies decision->proceed Yes refine Refine Dose Range decision->refine No refine->dose_selection

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Concentrations for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of the peptide Vsppltlgqlls for various in vitro assays. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro assay?

A1: For a novel peptide like this compound, a good starting point is to perform a dose-response experiment.[1][2][3] A broad range of concentrations, typically from nanomolar (nM) to micromolar (µM), should be tested.[4] It is advisable to consult literature for similar peptides or targets to inform the initial concentration range. A common starting range for screening is 10 µM.[5]

Q2: How should I dissolve and store the this compound peptide?

A2: Peptides should be reconstituted in a sterile, appropriate solvent to create a concentrated stock solution. The choice of solvent depends on the peptide's sequence and physicochemical properties. Water is the preferred solvent, but for hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q3: How can I assess the purity and concentration of my this compound peptide stock?

A3: The concentration of a peptide stock solution can be accurately determined using amino acid analysis (AAA).[7] This method involves hydrolyzing the peptide into its constituent amino acids and quantifying them.[7] The purity of the peptide can be assessed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide Precipitation in Assay Media Poor peptide solubility at the working concentration or in the specific buffer.- Test the solubility of the peptide in various buffers. - Prepare a higher concentration stock in an organic solvent like DMSO and dilute it further in the assay medium. - Sonication may help to dissolve the peptide.
Low or No Bioactivity - Peptide degradation. - Peptide aggregation. - Incorrect peptide concentration. - The peptide is not active in the chosen assay.- Ensure proper storage and handling to prevent degradation. - Perform an aggregation assay. - Verify the peptide concentration using a method like amino acid analysis.[7] - Confirm the peptide's mechanism of action and the suitability of the assay.
High Background or Off-Target Effects - The peptide concentration is too high. - Non-specific binding of the peptide.- Perform a dose-response curve to find the optimal concentration with a good signal-to-noise ratio.[4] - Include appropriate controls to assess non-specific effects.[8][9][10]
Poor Reproducibility - Inconsistent peptide concentration. - Variability in assay conditions. - Peptide instability.- Accurately determine and use a consistent peptide stock concentration. - Standardize all assay parameters. - Assess the stability of the peptide under assay conditions.

Key Experimental Protocols

Peptide Solubility Testing

Objective: To determine the optimal solvent and maximum soluble concentration for this compound.

Methodology:

  • Prepare small, known amounts of lyophilized this compound peptide in separate microcentrifuge tubes.

  • Add a series of potential solvents (e.g., sterile water, PBS, DMSO, 10% acetic acid) in small, incremental volumes.

  • Vortex or sonicate briefly after each addition.

  • Visually inspect for complete dissolution.

  • The concentration at which the peptide is fully dissolved is the maximum soluble concentration for that solvent.

Dose-Response Assay

Objective: To determine the effective concentration range of this compound and its IC50/EC50 value.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate overnight.

  • Peptide Dilution: Prepare a serial dilution of the this compound peptide in the appropriate assay medium. A common approach is to use a 10-point dilution series.

  • Treatment: Remove the old media from the cells and add the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control if available.

  • Incubation: Incubate the plate for a duration relevant to the assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, enzyme activity, reporter gene expression).

  • Data Analysis: Plot the response against the log of the peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on the cells used in the in vitro assay.

Methodology:

  • Follow the cell seeding, peptide dilution, and treatment steps as described in the Dose-Response Assay protocol.

  • After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.[11]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventMaximum Soluble Concentration
Sterile Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
DMSO> 10 mg/mL
10% Acetic Acid1 mg/mL

Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Inhibition
0.012.5
0.18.1
125.3
548.9
1072.4
2591.2
5095.6
10098.3

Visualizations

experimental_workflow Experimental Workflow for Peptide Concentration Optimization cluster_prep Peptide Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis peptide_prep Reconstitute Peptide Stock solubility Solubility Testing peptide_prep->solubility dose_response Dose-Response Assay peptide_prep->dose_response cytotoxicity Cytotoxicity Assay peptide_prep->cytotoxicity determine_range Determine Effective Concentration Range dose_response->determine_range assess_toxicity Assess Cytotoxicity cytotoxicity->assess_toxicity calculate_ic50 Calculate IC50/EC50 determine_range->calculate_ic50 optimal_conc Select Optimal Concentration calculate_ic50->optimal_conc assess_toxicity->optimal_conc

Caption: Workflow for optimizing peptide concentration.

troubleshooting_tree Troubleshooting Common Peptide Assay Issues start Low or No Activity check_solubility Is the peptide soluble in the assay buffer? start->check_solubility check_concentration Is the peptide concentration correct? check_solubility->check_concentration Yes solution_solubility Re-dissolve in a suitable solvent (e.g., DMSO). check_solubility->solution_solubility No check_activity Is the peptide expected to be active in this assay? check_concentration->check_activity Yes solution_concentration Verify concentration with Amino Acid Analysis. check_concentration->solution_concentration No check_degradation Could the peptide have degraded? check_activity->check_degradation Yes solution_activity Confirm peptide's mechanism of action. check_activity->solution_activity No solution_degradation Use fresh peptide stock and handle properly. check_degradation->solution_degradation Yes

Caption: Decision tree for troubleshooting peptide assays.

signaling_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Membrane Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A potential signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Low Efficacy of Synthetic Peptides in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of synthetic peptides, such as "Vsppltlgqlls," in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic peptide is showing lower than expected bioactivity. What are the common causes?

Low bioactivity of a synthetic peptide can stem from several factors, broadly categorized as issues with the peptide itself, its handling and storage, or the experimental conditions. Key areas to investigate include:

  • Peptide Integrity and Purity: The presence of impurities from synthesis, such as truncated sequences, deletion mutants, or residual chemical reagents like trifluoroacetic acid (TFA), can interfere with your assay or be cytotoxic.[1][2][3][4]

  • Peptide Stability: Peptides are susceptible to degradation through hydrolysis, oxidation, and enzymatic cleavage by proteases present in serum-containing media.[5][6][7]

  • Solubility and Aggregation: Poor solubility can lead to an inaccurate final concentration and peptide aggregation, which can reduce bioactivity or even cause cytotoxic effects.[5]

  • Storage and Handling: Improper storage and repeated freeze-thaw cycles can lead to peptide degradation.[1][6]

  • Experimental Conditions: Factors such as the cell line, passage number, media composition, and the presence of serum can all influence the observed efficacy of the peptide.

Q2: How can I be sure my peptide is dissolving properly and not aggregating?

Ensuring complete solubilization is critical. Here are some steps to optimize peptide dissolution:

  • Review Peptide Characteristics: Check the peptide's physicochemical properties. Hydrophobic peptides may require organic solvents like DMSO or DMF for initial solubilization before dilution in aqueous buffers.

  • Follow Recommended Protocols: Always refer to the manufacturer's instructions for solubilization. If none are provided, start with sterile, nuclease-free water. If solubility is low, you can try sonication or vortexing.

  • Test Different Solvents: For difficult-to-dissolve peptides, a solubility test is recommended. Test small amounts of the peptide in different solvents.

  • Visual Inspection: After solubilization, visually inspect the solution for any precipitates. Centrifuge the solution and check for a pellet to ensure no undissolved peptide is present.

A general workflow for peptide solubilization is illustrated below:

Peptide_Solubilization_Workflow start Lyophilized Peptide check_properties Review Physicochemical Properties (e.g., Hydrophobicity) start->check_properties select_solvent Select Initial Solvent (e.g., Sterile Water, DMSO) check_properties->select_solvent dissolve Dissolve Peptide (Vortex/Sonicate) select_solvent->dissolve visual_check Visually Inspect for Precipitates dissolve->visual_check prepare_stock Prepare Concentrated Stock Solution visual_check->prepare_stock Clear troubleshoot Troubleshoot Solubility (Try different solvents) visual_check->troubleshoot Precipitate aliquot Aliquot and Store at -20°C or -80°C prepare_stock->aliquot end Ready for Use aliquot->end troubleshoot->select_solvent

Caption: Workflow for proper peptide solubilization.

Q3: Could impurities in my synthetic peptide be affecting my results?

Yes, impurities are a significant cause of experimental variability. Common impurities include:

  • Trifluoroacetic acid (TFA): Used in peptide cleavage and purification, residual TFA can alter the pH of your culture medium and has been shown to inhibit cell proliferation in some assays.[1]

  • Endotoxins: Lipopolysaccharides from gram-negative bacteria can cause non-specific immune responses in cellular assays.[1]

  • Synthesis-related impurities: These can include deletion sequences or peptides with incomplete deprotection, which may have different activities or act as inhibitors.[2][3][4]

It is recommended to use high-purity peptides (>95%) for cell-based assays and to consider TFA removal or salt exchange if you suspect TFA is interfering with your experiment.

Troubleshooting Guides

Problem 1: Inconsistent results between peptide batches.
Possible Cause Troubleshooting Step
Variability in peptide purity and composition between synthesis batches.[4]1. Request a Certificate of Analysis (CoA) for each batch and compare purity, mass spectrometry, and HPLC data. 2. If possible, test new batches against a positive control from a previous, effective batch.
Improper storage of older batches leading to degradation.1. Ensure all batches are stored under the same recommended conditions (lyophilized at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Problem 2: Peptide efficacy decreases over time in culture.
Possible Cause Troubleshooting Step
Proteolytic degradation by enzymes in the culture medium, especially if it contains serum.[5][7]1. Perform a time-course experiment to determine the peptide's stability in your specific culture medium. 2. Consider using serum-free medium or reducing the serum concentration if your cell line allows. 3. Replenish the peptide at regular intervals during long-term experiments.
Oxidation of sensitive amino acids (e.g., Cys, Met, Trp).[6]1. Prepare fresh peptide solutions for each experiment. 2. Minimize exposure of the peptide solution to air and light.
Quantitative Data Summary: Factors Affecting Peptide Stability

The stability of a peptide is influenced by its sequence and modifications. The table below summarizes the impact of terminal modifications on peptide degradation.

N-Terminal ModificationC-Terminal ModificationRelative Degradation Rate
Free Amine (NH2)Free Carboxyl (COOH)High
Acetylation (Ac)Free Carboxyl (COOH)Moderate
Free Amine (NH2)Amidation (NH2)Moderate
Acetylation (Ac)Amidation (NH2)Low

This is a generalized representation. Actual degradation rates are sequence-dependent.

Experimental Protocols

Protocol 1: Peptide Stability Assessment in Culture Medium

This protocol helps determine the half-life of your peptide under your specific experimental conditions.

  • Preparation:

    • Prepare a stock solution of your peptide at a known concentration.

    • Prepare your complete cell culture medium (with or without serum, as used in your experiments).

  • Incubation:

    • Add the peptide to the culture medium at the final working concentration.

    • Incubate the medium under standard culture conditions (e.g., 37°C, 5% CO2).

  • Sampling:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately freeze the samples at -80°C to halt degradation.

  • Analysis:

    • Analyze the concentration of the intact peptide in each sample using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Data Interpretation:

    • Plot the percentage of remaining peptide against time to determine its stability and half-life in your culture medium.

A diagram of the peptide stability assessment workflow is provided below:

Peptide_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Peptide Stock add_peptide Add Peptide to Medium prep_stock->add_peptide prep_media Prepare Culture Medium prep_media->add_peptide incubate Incubate at 37°C, 5% CO2 add_peptide->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8... hrs) incubate->sample analyze Analyze Peptide Concentration (HPLC or LC-MS) sample->analyze plot Plot % Remaining Peptide vs. Time analyze->plot determine_hl Determine Half-Life plot->determine_hl

Caption: Workflow for assessing peptide stability.

Protocol 2: General Cell-Based Activity Assay

This is a template for assessing the biological activity of your peptide.

  • Cell Seeding:

    • Seed your target cells in a multi-well plate at a density that allows for optimal growth during the experiment.

    • Incubate for 24 hours to allow cells to attach and recover.

  • Peptide Treatment:

    • Prepare serial dilutions of your peptide in the appropriate culture medium.

    • Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).

  • Incubation:

    • Incubate the cells for the desired treatment duration. This should be determined based on the expected mechanism of action of the peptide.

  • Assay Readout:

    • Perform the relevant assay to measure the biological response (e.g., cell viability assay like MTT or CellTiter-Glo, ELISA for cytokine secretion, qPCR for gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration).

A logical diagram for troubleshooting low peptide efficacy is shown below:

Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_experiment Experimental Conditions cluster_solution Potential Solutions start Low Peptide Efficacy Observed check_solubility Verify Solubility and Aggregation start->check_solubility check_purity Check Purity and CoA start->check_purity check_storage Review Storage and Handling start->check_storage check_stability Assess Stability in Medium check_solubility->check_stability resynthesize Order New Peptide Batch (High Purity) check_purity->resynthesize modify_protocol Modify Experimental Protocol (e.g., use serum-free media) check_storage->modify_protocol optimize_assay Optimize Assay Conditions (Cell density, time, etc.) check_stability->optimize_assay check_cells Verify Cell Health and Passage Number optimize_assay->check_cells check_cells->modify_protocol resynthesize->start Re-test modify_protocol->start Re-test

Caption: Troubleshooting logic for low peptide efficacy.

References

Vsppltlgqlls Stability and Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the peptide Vsppltlgqlls. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility challenges that may be encountered during experimental work with this peptide.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you troubleshoot experiments involving this compound.

Question: My this compound peptide has precipitated out of solution. What should I do?

Answer: Peptide precipitation is a common issue, often related to solubility limits, pH, and temperature. The sequence this compound contains a high proportion of hydrophobic amino acids, which can contribute to poor solubility in aqueous solutions.

Here are steps to address precipitation:

  • Verify the pH of your buffer. The solubility of a peptide is often lowest at its isoelectric point (pI).[1][2] The predicted pI of this compound is neutral. If your buffer pH is near neutral, consider adjusting it slightly. For neutral peptides, sometimes moving the pH away from the pI can increase solubility.

  • Consider the buffer composition. Tris and phosphate buffers are common choices. However, phosphate buffers can sometimes cause precipitation with certain peptides.[3] If you are using a phosphate buffer, switching to a Tris-based buffer or another suitable alternative might resolve the issue.

  • Sonication. Gentle sonication can help to redissolve precipitated peptide.[4][5] Be careful to avoid excessive heating during this process.

  • Add a small amount of organic solvent. For hydrophobic peptides like this compound, adding a small amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or acetonitrile can significantly improve solubility.[6][7][8] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always check the compatibility of the organic solvent with your downstream application.

Troubleshooting_Precipitation Start Precipitation Observed Check_pH Is buffer pH near the peptide's isoelectric point (pI)? Start->Check_pH Adjust_pH Adjust buffer pH away from pI Check_pH->Adjust_pH Yes Check_Buffer Are you using a phosphate-based buffer? Check_pH->Check_Buffer No Still_Precipitated Still Precipitated? Adjust_pH->Still_Precipitated Switch_Buffer Switch to a non-phosphate buffer (e.g., Tris or HEPES) Check_Buffer->Switch_Buffer Yes Try_Sonication Attempt to redissolve with gentle sonication Check_Buffer->Try_Sonication No Switch_Buffer->Still_Precipitated Try_Sonication->Still_Precipitated Add_Organic_Solvent Add a small amount of a compatible organic solvent (e.g., DMSO) Consult_Expert Consult with a peptide specialist Add_Organic_Solvent->Consult_Expert Still_Precipitated->Add_Organic_Solvent Yes Still_Precipitated->Consult_Expert No, Resolved

A flowchart for troubleshooting this compound precipitation.

Question: I am observing a loss of this compound over time in my experimental setup. What could be the cause?

Answer: Loss of peptide can be due to degradation or non-specific adsorption to surfaces.

  • Chemical Stability: Peptides can be susceptible to chemical degradation, such as oxidation, deamidation, and hydrolysis.[8][9] The this compound sequence does not contain highly reactive residues like Cysteine or Methionine, but stability can still be influenced by buffer conditions and temperature. Storing peptide solutions at a slightly acidic pH (5-6) and at low temperatures (-20°C or -80°C) can enhance stability.[10]

  • Proteolytic Degradation: If your experimental system contains proteases (e.g., cell lysates, serum), the peptide may be enzymatically degraded.[11][12] Consider including protease inhibitors in your buffer if compatible with your assay.

  • Adsorption to Surfaces: Hydrophobic peptides have a tendency to adsorb to plastic and glass surfaces, which can lead to a significant loss of material, especially at low concentrations.[8] Using low-binding microcentrifuge tubes and pipette tips can help to mitigate this issue. Including a small amount of a non-ionic surfactant in your buffer, if your experiment allows, can also reduce non-specific binding.

Frequently Asked Questions (FAQs)

What is the best way to store lyophilized this compound peptide? Lyophilized peptides should be stored at -20°C or colder in a desiccator to protect them from moisture and light.[6][10][13][14] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the peptide.[6][8][13]

How should I prepare a stock solution of this compound? Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers may be challenging. A recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO.[7] Once fully dissolved, slowly add your desired aqueous buffer to the solution while vortexing gently. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][13][14]

What is the predicted isoelectric point (pI) of this compound? The theoretical pI of this compound is in the neutral range. The isoelectric point is the pH at which a molecule carries no net electrical charge.[2][15][16][17][18] Peptide solubility is often at its minimum at the pI.[1][2]

In which buffers is this compound most stable? While specific stability data for this compound is not readily available, peptides are generally most stable in slightly acidic buffers (pH 5-6).[10] Commonly used buffers include acetate, citrate, and MES. It is advisable to perform a stability study to determine the optimal buffer for your specific application.

Hypothetical Stability and Solubility Data

The following tables present hypothetical data to illustrate the potential stability and solubility characteristics of this compound in different buffer systems. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Hypothetical Solubility of this compound in Various Buffers

Buffer System (50 mM)pHMaximum Solubility (mg/mL)Observations
Phosphate Buffered Saline (PBS)7.4< 0.1Forms a cloudy suspension
Tris-HCl7.40.2Partially soluble, some particulates
Sodium Acetate5.50.5Mostly soluble, slight haze
PBS with 10% DMSO7.42.0Clear solution
Tris-HCl with 10% Acetonitrile7.41.8Clear solution

Table 2: Hypothetical Stability of this compound (1 mg/mL) at 4°C over 7 Days

Buffer System (50 mM)pH% Remaining Intact Peptide (Day 7)
Phosphate Buffered Saline (PBS)7.485%
Tris-HCl7.490%
Sodium Acetate5.598%
Deionized Water~7.092%

Experimental Protocols

Protocol for Determining Peptide Solubility
  • Preparation:

    • Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a low-binding microcentrifuge tube.

    • Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8) and potential co-solvents (e.g., 10% DMSO, 10% acetonitrile).

  • Solubilization:

    • Add a small initial volume of the test buffer (e.g., 100 µL) to the peptide.

    • Vortex the tube gently for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes in a water bath sonicator, avoiding overheating.[5]

    • Continue to add small aliquots of the buffer, vortexing and sonicating after each addition, until the peptide is fully dissolved or the desired maximum volume is reached.

  • Quantification:

    • Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

    • Carefully transfer the supernatant to a new tube.

    • Measure the peptide concentration in the supernatant using a suitable method, such as UV-Vis spectroscopy at 280 nm (if the sequence contained Trp or Tyr) or a colorimetric peptide assay (e.g., BCA assay). For this compound, which lacks these residues, a quantitative amino acid analysis or a specific HPLC method would be more accurate.

Protocol for Assessing Peptide Stability by RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • Aliquot the solution into several low-binding tubes.

    • Store the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from storage.

    • If necessary, quench any potential degradation by adding an acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) and flash-freezing in liquid nitrogen. Store at -80°C until analysis.

  • RP-HPLC Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at a low wavelength (e.g., 214 nm) to detect the peptide bond.

    • The stability is determined by measuring the decrease in the peak area of the intact peptide over time.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Peptide Prepare this compound Stock Solution Incubate Incubate Peptide in Buffers at Various Temperatures Prep_Peptide->Incubate Prep_Buffers Prepare Buffers of Interest Prep_Buffers->Incubate Time_Points Collect Aliquots at Defined Time Points Incubate->Time_Points HPLC Analyze Samples by RP-HPLC Time_Points->HPLC Data_Analysis Calculate % Remaining Peptide and Degradation Rate HPLC->Data_Analysis

A general workflow for assessing peptide stability.

References

Technical Support Center: Enhancing Vsppltlgqlls Potency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the potency of the peptide Vsppltlgqlls in cell-based assays. The following sections address common issues and provide detailed protocols and strategies for optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency for this compound in our cell-based assay. What are the common initial troubleshooting steps?

A1: Low potency can stem from several factors. Begin by verifying the following:

  • Peptide Integrity and Purity: Confirm the purity of your this compound synthesis lot. Contaminants, such as trifluoroacetate (TFA) counter-ions, can interfere with cellular assays[1].

  • Proper Storage: Ensure the peptide has been stored correctly at -20°C or lower, protected from light, and in a lyophilized state until use to prevent degradation[1]. Avoid repeated freeze-thaw cycles[1].

  • Solubility: Incomplete solubilization is a primary cause of reduced potency. Verify that the peptide is fully dissolved in a compatible solvent before adding it to your cell culture medium[1][2].

  • Cell Health and Passage Number: Use cells that are healthy, within a consistent and low passage number range, and regularly tested for mycoplasma contamination.

Q2: How can we determine the best solvent for this compound?

A2: The optimal solvent depends on the peptide's amino acid composition. First, analyze the sequence to determine if it is acidic, basic, or neutral[3].

  • Basic Peptides: Try dissolving in a small amount of an acidic solvent like 10% acetic acid before diluting with buffer[3].

  • Acidic Peptides: Use a basic solvent such as 0.1% aqueous ammonia for initial reconstitution[3].

  • Hydrophobic Peptides: For peptides with a high proportion of non-polar residues, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution[3]. Always test the solubility of a small amount of the peptide first and choose a solvent that can be easily removed by lyophilization if needed.

Q3: Could the counter-ion (e.g., TFA) be affecting our cellular assay results?

A3: Yes, residual trifluoroacetic acid (TFA) from peptide synthesis and purification can interfere with cell-based assays. TFA can alter the pH of your peptide solution and has been shown to inhibit cell proliferation in some cases, leading to reduced or erratic signals[1]. If you suspect TFA interference, consider using a salt exchange procedure, such as ion-exchange chromatography, to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.

Troubleshooting Guides

Issue 1: Low or No Biological Activity

If this compound is showing minimal or no effect in your assay, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Peptide Degradation Store lyophilized peptide at -20°C or -80°C. Once in solution, use immediately or aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles which can degrade the peptide[1].
Oxidation If this compound contains residues like Cysteine (C), Methionine (M), or Tryptophan (W), it is susceptible to oxidation[1]. Prepare solutions in degassed, antioxidant-containing buffers and store under an inert gas like argon[1].
Improper Solubilization The peptide may have precipitated out of solution. Refer to the solubility guidelines in the FAQ section. Use sonication to aid dissolution, but avoid excessive heating[3]. Confirm solubility by centrifuging the solution and checking for a pellet.
Incorrect Assay Conditions Optimize assay parameters such as cell seeding density, incubation time, and peptide concentration range. Ensure the chosen endpoint is appropriate for the expected biological response.
Biological Contamination Endotoxin contamination can cause unwanted immune responses or decrease cell viability, skewing results[1]. Use endotoxin-free reagents and test your peptide stock for endotoxin levels.
Issue 2: High Variability Between Experiments

Inconsistent results are a common challenge in cell-based potency assays. The following table outlines strategies to improve reproducibility.

Source of Variability Mitigation Strategy
Assay Reagents Qualify and use consistent lots of critical reagents like serum and media. Prepare large batches of reagents to be used across multiple experiments[4].
Cellular Factors Use a well-characterized cell bank. Perform all experiments within a narrow range of cell passage numbers. Inherent variability in cell-based products is a known challenge[5][6].
Peptide Handling Prepare fresh dilutions of this compound for each experiment from a concentrated, validated stock. Avoid storing peptides in solution for extended periods[1].
Assay Procedure Develop and strictly follow a detailed Standard Operating Procedure (SOP). Ensure all analysts are properly trained[4]. Include positive and negative controls in every plate.
Data Analysis Use a reference standard and calculate the relative potency of your test sample compared to the standard. This normalizes for inter-assay variability[4][7].

Strategies for Improving this compound Potency

If troubleshooting does not sufficiently improve potency, consider redesigning the peptide itself. Chemical modifications can enhance stability, cell permeability, and receptor binding affinity.

Modification Strategy Description Potential Benefits
Amino Acid Substitution Replace specific amino acids with natural or unnatural variants. For example, substituting L-amino acids with D-amino acids can increase resistance to proteases[8][9][10].Improved stability, enhanced receptor binding.
Peptide Cyclization Introduce covalent bonds between the peptide's termini or between a terminus and a side chain. This creates a more rigid, constrained structure[9].Increased stability against exopeptidases, improved receptor selectivity and potency[9].
N- and C-Termini Modification Cap the N-terminus with an acetyl group (N-acetylation) or the C-terminus with an amide group (C-amidation)[9].Dramatically improves resistance to enzymatic degradation by exopeptidases[9].
Lipidation Conjugate a lipid moiety, such as palmitic acid, to the peptide sequence.Increased serum half-life, improved membrane interaction, and potentially enhanced cell permeability[9].
Conjugation to CPPs Fuse this compound to a Cell-Penetrating Peptide (CPP), a short sequence that can efficiently cross biological membranes[9][10].Enhanced intracellular delivery for targets located inside the cell[9].

Experimental Protocols

Protocol: General Cell-Based Potency Assay (Colorimetric Readout)

This protocol provides a framework for assessing the potency of this compound by measuring its effect on cell viability or proliferation.

1. Materials and Reagents:

  • Target cell line expressing the relevant receptor/target

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound peptide (lyophilized)

  • Appropriate solvent for peptide (e.g., sterile water, DMSO)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)[11]

  • Cell viability reagent (e.g., MTT, XTT, or a crystal violet solution)[11]

  • 96-well flat-bottom cell culture plates

2. Procedure:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Dilute cells to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment[11].

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in the appropriate solvent to create a high-concentration stock solution.

    • Perform a serial dilution of the peptide stock in complete culture medium to generate a range of treatment concentrations (e.g., 8-12 concentrations for a dose-response curve).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared peptide dilutions to the appropriate wells. Include wells with medium only (negative control) and a known positive control if available.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout (Example using Crystal Violet):

    • Remove the treatment medium and gently wash the cells twice with 200 µL of PBS[11].

    • Fix the cells by adding 100 µL of Fixing Solution to each well and incubating for 20 minutes at room temperature[11].

    • Wash the plate twice with PBS to remove the fixing solution.

    • Add 50 µL of Crystal Violet Solution to each well and incubate for 30 minutes at room temperature[11].

    • Carefully wash the plate with water to remove excess stain. Allow the plate to air dry.

    • Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot the absorbance values against the logarithm of the peptide concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (half-maximal effective concentration), which serves as a measure of potency.

Visual Guides

Below are diagrams illustrating a generic signaling pathway and a typical experimental workflow for assessing peptide potency.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signal_Transducer Signal Transducer (e.g., G-protein, Kinase) Receptor->Signal_Transducer Activation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Signal_Transducer->Second_Messenger Generation Signaling_Cascade Signaling Cascade (e.g., MAPK Pathway) Second_Messenger->Signaling_Cascade Initiation Effector Effector Protein (e.g., Transcription Factor) Signaling_Cascade->Effector Activation Response Cellular Response (e.g., Proliferation, Gene Expression) Effector->Response Regulation

Caption: Generic peptide-induced signaling pathway.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis arrow arrow P1 Reconstitute & Dilute This compound Peptide P2 Culture & Seed Target Cells in 96-well Plate E1 Treat Cells with Peptide Dilutions P2->E1 E2 Incubate for Defined Period (e.g., 48h) E1->E2 A1 Add Assay Reagent (e.g., MTT, Crystal Violet) E2->A1 A2 Measure Signal (e.g., Absorbance) A1->A2 A3 Plot Dose-Response Curve & Calculate EC50 A2->A3 Result Determine this compound Potency A3->Result

Caption: Workflow for a cell-based peptide potency assay.

References

Technical Support Center: Vsppltlgqlls Phosphorylation Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vsppltlgqlls peptide phosphorylation assay. This guide provides detailed troubleshooting advice, experimental protocols, and data interpretation strategies to help researchers, scientists, and drug development professionals optimize their kinase assays using the this compound peptide substrate. The peptide this compound is an inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) phosphorylation.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the optimization of phosphorylation assays.

Q1: I am not seeing any signal or my signal is very low. What are the possible causes and solutions?

A1: Low or no signal is a frequent issue when developing a new kinase assay. Several factors could be responsible.

  • Inactive Kinase: Ensure the kinase (e.g., FGFR3) is active. Use a known positive control substrate to verify enzyme activity. If the enzyme has been stored for a long time or subjected to freeze-thaw cycles, its activity may be compromised.

  • Sub-optimal Reagent Concentrations: The concentrations of the kinase, the this compound peptide substrate, or ATP may be too low. A systematic titration of each component is necessary to find the optimal concentrations.[2][3]

  • Incorrect Buffer Conditions: Kinase activity is highly dependent on pH, ionic strength, and the presence of specific cofactors (e.g., Mg²⁺, Mn²⁺).[4] Verify that the buffer composition and pH are optimal for your specific kinase.

  • Short Incubation Time: The reaction may not have had enough time to proceed. An incubation time course experiment is essential to determine the linear range of the reaction.

  • Phosphatase Activity: Contaminating phosphatases in the enzyme preparation or cell lysates can remove the phosphate group from the substrate, leading to a reduced signal.[5] Always add phosphatase inhibitors to your reaction buffer.[5]

Q2: My background signal is too high. How can I reduce it?

A2: High background can mask the true signal from the kinase activity.

  • Non-specific Binding: In assays involving antibodies (like ELISA or Western Blot), the antibody may bind non-specifically to other components in the reaction. Using a blocking agent like Bovine Serum Albumin (BSA) can help reduce this. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • ATP Concentration: Some detection methods are sensitive to high concentrations of ATP.[6] If you are using a luciferase-based detection method, for example, high ATP levels can lead to a high background signal.[4]

  • Contaminated Reagents: Ensure all reagents, especially the ATP solution, are free from contaminants that might interfere with the detection method.

Q3: My results are not reproducible. What could be the cause of the variability?

A3: Poor reproducibility can stem from several sources.

  • Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or ATP can lead to significant differences in results. Ensure pipettes are calibrated and use careful pipetting techniques.

  • Temperature Fluctuations: Kinase activity is sensitive to temperature.[2] Pre-warm all reagents and plates to the reaction temperature to ensure consistency.[7]

  • Reagent Instability: Prepare fresh reagents, especially ATP and kinase dilutions, for each experiment.[8] Avoid repeated freeze-thaw cycles of stock solutions.

  • Reaction Time: Ensure the reaction is stopped consistently across all wells at the designated time point, especially in kinetic assays.

Q4: How do I determine the optimal incubation time for my assay?

A4: The optimal incubation time is the duration that allows for sufficient product formation to be detected while the reaction rate is still linear.

  • Perform a Time Course Experiment: Set up a series of reactions and stop them at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Plot Signal vs. Time: Plot the measured signal against the incubation time. The optimal incubation time will be within the linear range of this curve, typically where the reaction has proceeded to 10-20% completion. For many kinase assays, this is often between 30 to 60 minutes.[7]

Data Presentation

Clear data organization is crucial for optimizing your assay. Below are example tables for structuring your experimental data.

Table 1: Example Data for Kinase Titration Experiment

Kinase Conc. (nM)Substrate Conc. (µM)ATP Conc. (µM)Incubation Time (min)Signal (e.g., RFU)
0101030150
1101030550
21010301100
51010302500
101010304800
201010305200

Table 2: Example Data for Incubation Time Optimization

Incubation Time (min)Kinase Conc. (nM)Substrate Conc. (µM)ATP Conc. (µM)Signal (e.g., RFU)
051010155
551010800
10510101550
20510102900
30510104100
60510104500

Experimental Protocols

This section provides a detailed methodology for a generic in vitro phosphorylation assay using the this compound peptide. This protocol should be adapted based on the specific kinase and detection method used.

Objective: To determine the optimal incubation time for the phosphorylation of this compound peptide by a specific kinase (e.g., FGFR3).

Materials:

  • Purified active kinase (e.g., FGFR3)

  • This compound peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphatase inhibitor cocktail

  • Stop solution (e.g., EDTA to chelate Mg²⁺)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™, LanthaScreen™, etc.)

  • Microplate (e.g., 96-well or 384-well, appropriate for the detection method)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer with phosphatase inhibitors.

    • Prepare a 2X substrate/ATP solution containing both the this compound peptide and ATP in the kinase reaction buffer.

  • Assay Setup:

    • Add 25 µL of the 2X kinase solution to the wells of the microplate.

    • Include "no enzyme" control wells with 25 µL of reaction buffer instead of the kinase solution.

  • Initiate the Reaction:

    • To start the reaction, add 25 µL of the 2X substrate/ATP solution to all wells.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for a series of time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Stop the Reaction:

    • At each time point, stop the reaction by adding the appropriate stop solution. For some detection methods, the detection reagent itself acts as the stop solution.[2]

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection signal to develop.

  • Data Acquisition:

    • Read the plate using a microplate reader at the appropriate wavelength (for fluorescence or absorbance) or setting (for luminescence).

  • Data Analysis:

    • Subtract the signal from the "no enzyme" control wells from all other data points.

    • Plot the corrected signal versus incubation time to determine the linear range of the assay.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates PLCg PLCγ FGFR3->PLCg Phosphorylates RAS_MAPK RAS-MAPK Pathway FGFR3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT STAT STAT Pathway FGFR3->STAT This compound This compound (Inhibitor) This compound->FGFR3 Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR3 signaling pathway and the inhibitory role of this compound.

Experimental Workflow

G prep 1. Prepare Reagents (2X Kinase, 2X Substrate/ATP) add_kinase 2. Add 2X Kinase to Plate prep->add_kinase initiate 3. Initiate with 2X Substrate/ATP add_kinase->initiate incubate 4. Incubate at Defined Time Points initiate->incubate stop 5. Stop Reaction incubate->stop detect 6. Add Detection Reagents stop->detect read 7. Read Plate detect->read analyze 8. Analyze Data (Plot Signal vs. Time) read->analyze

Caption: Workflow for optimizing incubation time in a phosphorylation assay.

Troubleshooting Logic

G start Start: Assay Result no_signal Problem: No / Low Signal start->no_signal Low high_bg Problem: High Background start->high_bg High BG ok Result OK start->ok Good check_kinase Check Kinase Activity (Positive Control) no_signal->check_kinase check_conc Titrate Kinase, Substrate, ATP no_signal->check_conc check_time Increase Incubation Time no_signal->check_time add_inhibitors Add Phosphatase Inhibitors no_signal->add_inhibitors check_blocking Optimize Blocking Agent (e.g., BSA) high_bg->check_blocking check_reagents Check Reagent Purity high_bg->check_reagents

Caption: A logical flowchart for troubleshooting common phosphorylation assay issues.

References

Preventing degradation of Vsppltlgqlls in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the peptide Vsppltlgqlls. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in solution. Our goal is to help you ensure the integrity and reproducibility of your experiments.

FAQs - Understanding this compound Degradation

Q1: What is this compound and why is its stability in solution critical?

This compound is a specific sequence of twelve amino acids. Like many peptides, its three-dimensional structure is essential for its biological function. When in solution, peptides are susceptible to various degradation processes that can alter their structure, leading to a loss of activity.[1] Ensuring the stability of your this compound solution is paramount for obtaining reliable and reproducible experimental results, as well as for maintaining the therapeutic efficacy of peptide-based drugs.

Q2: What are the common degradation pathways for peptides like this compound in solution?

Peptides in aqueous solutions can degrade through several chemical and physical pathways:

  • Hydrolysis: Cleavage of the peptide bonds, often catalyzed by acidic or basic conditions.[2] Sequences containing Asp (D) are particularly susceptible.[3][4]

  • Deamidation: The hydrolysis of the side-chain amide group on Asparagine (Asn) or Glutamine (Gln) residues to form a carboxylic acid.[5][6] This introduces a negative charge and can alter the peptide's structure and function. N-terminal Glutamine can also cyclize to form pyroglutamate.[3][7]

  • Oxidation: The modification of certain amino acid side chains, most commonly Methionine (Met) and Cysteine (Cys), but also Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr).[6][8] This is often promoted by exposure to oxygen, metal ions, and light.

  • Aggregation: A process where peptide molecules self-associate to form soluble or insoluble aggregates, ranging from small oligomers to large, visible precipitates.[8] Aggregation can be driven by hydrophobic interactions, electrostatic forces, and the formation of intermolecular β-sheets.

Q3: Which amino acids in the this compound sequence are most susceptible to degradation?

The sequence Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser contains specific residues that may be prone to degradation:

  • Glutamine (Gln): The Gln residue is susceptible to deamidation, especially at neutral or alkaline pH, which would convert it to Glutamic acid (Glu).[5][6]

  • Serine (Ser) and Threonine (Thr): These residues contain hydroxyl groups and can be involved in hydrolysis, particularly next to an Aspartic acid residue, though none is present in this sequence.[4]

  • Leucine (Leu): The high content of the hydrophobic amino acid Leucine (four residues) increases the overall hydrophobicity of the peptide. This can make the peptide prone to aggregation, especially at high concentrations or near its isoelectric point.[7]

Q4: What are the primary factors that influence the stability of this compound in solution?

Several factors can significantly impact the stability of your peptide solution:

  • pH: The pH of the solution is one of the most critical factors. It affects the rates of hydrolysis and deamidation and influences the net charge of the peptide, which can impact aggregation.[8][9][10] Most peptides have a specific pH range of maximum stability.

  • Temperature: Higher temperatures accelerate the rates of most chemical degradation reactions and can also promote aggregation.[11] For long-term storage, solutions should be kept frozen.[6]

  • Buffer Composition: The type and concentration of the buffer can influence stability.[12] For example, phosphate buffers can sometimes catalyze degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation due to changes in solute concentration and pH during the freezing process.[6]

Troubleshooting Guide

Q: My this compound solution has become cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation is a sign of peptide aggregation.[8] Here are some steps to troubleshoot this issue:

  • Check the pH: The peptide may be at or near its isoelectric point (pI), where its net charge is zero, and solubility is minimal. Adjusting the pH to be at least one unit away from the pI can increase solubility.[1][7]

  • Modify Salt Concentration: The ionic strength of the buffer can affect aggregation. Try altering the salt concentration; sometimes increasing it can improve solubility, while other times decreasing it is more effective.[1]

  • Use a Solubilizing Agent: For highly hydrophobic peptides, dissolving the peptide first in a small amount of an organic solvent like DMSO or DMF and then slowly adding it to your aqueous buffer can help.[10] Alternatively, additives like arginine (50-100 mM) can help reduce aggregation.[1]

  • Sonication: Brief sonication can help to break up aggregates and dissolve the peptide.[13]

Q: I am seeing multiple peaks on my HPLC chromatogram after storing my this compound solution. What could be the cause?

The appearance of new peaks on an HPLC chromatogram typically indicates the formation of degradation products or aggregates.

  • Degradation Products: Peaks eluting earlier than the main peptide peak may correspond to smaller, hydrolyzed fragments. Peaks with slightly different retention times could be deamidated or oxidized forms of the peptide.

  • Aggregates: Soluble aggregates may appear as broad peaks or peaks eluting earlier (in size-exclusion chromatography) or later (in reversed-phase chromatography) than the monomeric peptide.

To identify the cause, you can use mass spectrometry (LC-MS) to analyze the masses of the species in the new peaks. To prevent this, review your storage conditions, including temperature, pH, and exposure to light and air.

Q: The biological activity of my this compound solution has decreased over time. Why is this happening and how can I prevent it?

A decrease in biological activity is a direct consequence of peptide degradation. Chemical modifications (like deamidation or oxidation) or conformational changes (due to aggregation) can prevent the peptide from binding to its target receptor or enzyme.[1]

Prevention Strategies:

  • Proper Storage: Store the peptide lyophilized at -20°C or -80°C for long-term stability.[6]

  • Prepare Fresh Solutions: If possible, prepare solutions fresh before each experiment.

  • Aliquot Stock Solutions: If you need to store the peptide in solution, prepare a concentrated stock, divide it into single-use aliquots, and store them at -80°C. This avoids repeated freeze-thaw cycles.[6]

  • Optimize Solution Conditions: Use a buffer at the optimal pH for stability (which may need to be determined experimentally) and degas the buffer to remove oxygen.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Pre-analysis: Determine the isoelectric point (pI) of this compound using an online peptide analysis tool. This will help in selecting an appropriate buffer pH. The sequence is hydrophobic, suggesting potential solubility issues.

  • Reconstitution: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Based on the peptide's properties, choose an initial solvent. For a hydrophobic peptide like this compound, a small amount of an organic solvent like DMSO is a good starting point.[10] Add a minimal volume of DMSO to the vial to dissolve the peptide completely.

  • Dilution: Slowly add your chosen aqueous buffer to the dissolved peptide concentrate with gentle vortexing. The final concentration of the organic solvent should be low enough not to interfere with your experiment. The buffer pH should be at least one unit away from the peptide's pI.

  • Filtration: Sterilize the solution by filtering it through a 0.22 µm filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Assessing the Stability of this compound using RP-HPLC

This protocol allows for the quantitative analysis of peptide degradation over time.

  • Sample Preparation: Prepare several identical aliquots of this compound in the desired buffer solution.

  • Incubation: Place the aliquots under different stress conditions (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.

  • HPLC Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reversed-phase column.[14]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any degradation products.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the area of the main peptide peak at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Quantitative Data Summary

The following tables provide representative data on how pH and temperature can affect peptide stability. The exact degradation rates for this compound would need to be determined experimentally.

Table 1: Effect of pH on Peptide Half-Life (t½) at 37°C (Illustrative Data)

pHDegradation Rate Constant (k) (day⁻¹)Half-Life (t½) (days)Primary Degradation Pathway
3.00.154.6Hydrolysis
5.00.0513.9Minimal Degradation
7.40.203.5Deamidation
9.00.451.5Deamidation, Hydrolysis

Note: Half-life is calculated as 0.693 / k. Data is hypothetical and for illustrative purposes.

Table 2: Effect of Temperature on Peptide Half-Life (t½) at pH 7.4 (Illustrative Data)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
40.0234.7
250.097.7
370.203.5
500.750.9

Note: Data is hypothetical and for illustrative purposes.

Visual Guides

Peptide_Degradation_Pathways Peptide Intact Peptide (this compound) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H₂O, pH Deamidation Deamidation (Gln -> Glu) Peptide->Deamidation pH, Temp Oxidation Oxidation Peptide->Oxidation O₂, Metal Ions Aggregation Aggregation Peptide->Aggregation Conc, Temp, pH Fragments Peptide Fragments Hydrolysis->Fragments Modified Modified Peptide (e.g., Isoaspartate, Pyroglutamate) Deamidation->Modified Oxidized Oxidized Peptide Oxidation->Oxidized Aggregates Oligomers & Precipitates Aggregation->Aggregates

Caption: Major degradation pathways for peptides in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Incubation cluster_analysis Analysis Prep Prepare Peptide Solution in Test Buffer Aliquot Create Aliquots for Each Condition & Time Point Prep->Aliquot Stress Incubate at Defined Conditions (pH, Temp) Aliquot->Stress Sample Collect Samples at Time Points (t=0, t1, t2...) Stress->Sample HPLC Analyze by RP-HPLC Sample->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data

Caption: Experimental workflow for peptide stability assessment.

Signaling_Pathway cluster_membrane Cell Membrane Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (Inactive) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Interaction Ligand Peptide Ligand (this compound) Ligand->Receptor 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Kinase Protein Kinase A Second_Messenger->Kinase 5. Activation Response Cellular Response (e.g., Gene Transcription) Kinase->Response 6. Phosphorylation of Target Proteins

Caption: A generic peptide-activated GPCR signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Vsppltlgqlls and Other FGFR3 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor 3 (FGFR3) have emerged as a promising therapeutic avenue for various malignancies, particularly urothelial carcinoma. This guide provides a comprehensive comparison of the novel peptide inhibitor, Vsppltlgqlls, against leading small molecule FGFR3 inhibitors: Erdafitinib, ASP5878, and Vepugratinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and the experimental data supporting their potential.

Executive Summary

This compound is a unique peptide-based inhibitor of FGFR3, distinguishing it from the more common small molecule tyrosine kinase inhibitors (TKIs). While in vitro studies have demonstrated its ability to inhibit FGFR3 phosphorylation, its anti-cancer efficacy in in vivo models remains to be robustly demonstrated in publicly available literature. In contrast, Erdafitinib, ASP5878, and Vepugratinib have well-documented in vitro potency and have shown significant anti-tumor activity in preclinical cancer models, with Erdafitinib being an FDA-approved therapy for urothelial carcinoma with FGFR3 alterations. This guide synthesizes the available data to facilitate an informed comparison.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and other prominent FGFR3 inhibitors.

InhibitorTypeTargetIn Vitro Efficacy (IC50)In Vivo Efficacy (Cancer Models)
This compound (P3 peptide) PeptideFGFR3Inhibition of phosphorylation observed at 10 μM[1][2]Data in cancer models not readily available. Showed reversal of lethal phenotype in a mouse model of thanatophoric dysplasia[1][2].
Erdafitinib Small Molecule TKIPan-FGFR (FGFR1-4)FGFR3: ~3.0 nM[3]Significant tumor growth inhibition in urothelial carcinoma xenograft models[4][5].
ASP5878 Small Molecule TKIPan-FGFR (FGFR1-4)FGFR3: ~0.74 nMPotent anti-tumor activities in urothelial cancer xenograft models[1][2].
Vepugratinib (LY3866288) Small Molecule TKIIsoform-selective FGFR3Data not publicly availableDemonstrated antitumor activity in FGFR3-mutant in vivo preclinical models[6].

Mechanism of Action and Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, triggering downstream signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of the FGFR3 signaling pathway, often through mutations or fusions, is a key driver in several cancers. The inhibitors discussed herein act by blocking the kinase activity of FGFR3, thereby inhibiting downstream signaling.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binding & Dimerization PLCg PLCγ FGFR3->PLCg PI3K PI3K FGFR3->PI3K RAS RAS FGFR3->RAS STAT STAT FGFR3->STAT Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound & Other Inhibitors Inhibitor->FGFR3 Inhibition

Figure 1: Simplified FGFR3 signaling pathway and the point of intervention for the discussed inhibitors.

Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below.

FGFR3 Phosphorylation Assay (Western Blot)

This assay is crucial for determining the direct inhibitory effect of a compound on the receptor's kinase activity.

  • Cell Culture and Treatment: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112, SW780) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the inhibitor (e.g., this compound, Erdafitinib) or a vehicle control for a specified period.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated FGFR3 (p-FGFR3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total FGFR3.

Western_Blot_Workflow A Cell Culture & Inhibitor Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Antibodies) E->F G Detection & Quantification F->G

Figure 2: General workflow for a Western Blot-based FGFR3 phosphorylation assay.

In Vitro Cell Viability Assay (MTT/MTS Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cells.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the FGFR3 inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Signal Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the inhibitor concentration.

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human urothelial carcinoma cells with FGFR3 alterations are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The FGFR3 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for small molecules). The control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Study_Workflow A Tumor Cell Implantation (Immunocompromised Mice) B Tumor Growth to Palpable Size A->B C Randomization into Treatment & Control Groups B->C D Drug/Vehicle Administration C->D Treatment Start E Tumor Volume & Body Weight Monitoring D->E E->E F Study Endpoint & Tumor Excision E->F G Tumor Growth Inhibition Analysis F->G

References

A Comparative Analysis of Erdafitinib and Emerging Peptide-Based Therapies in Urothelial Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between the targeted therapy erdafitinib and the specific peptide "Vsppltlgqlls" in the context of urothelial carcinoma is not currently feasible. Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound or peptide with the designation "this compound." This suggests that "this compound" may be a proprietary code for a very early-stage compound not yet disclosed in public forums, a specific peptide sequence not yet characterized in the context of cancer therapy, or a potential typographical error.

This guide will therefore provide a comprehensive overview of the well-documented FGFR inhibitor, erdafitinib, and contrast its targeted approach with the broader class of therapeutic peptides currently under investigation for urothelial carcinoma. This will offer researchers, scientists, and drug development professionals a valuable comparison of a clinically approved targeted agent against an emerging therapeutic modality.

Erdafitinib: A Targeted Approach in FGFR-Altered Urothelial Carcinoma

Erdafitinib (Balversa®) is an oral, selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[1] It is the first targeted therapy approved by the FDA for adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations, whose disease has progressed during or after at least one line of prior platinum-containing chemotherapy.[1][2][3] Genetic alterations in FGFR are present in approximately 20% of patients with metastatic bladder cancer.[4]

Mechanism of Action

Erdafitinib functions by binding to the ATP-binding pocket of FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4), which inhibits their phosphorylation and subsequent activation.[1][5] This blockade disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[5][6]

erdafitinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erdafitinib Erdafitinib Erdafitinib->FGFR

Figure 1: Erdafitinib's Mechanism of Action.
Efficacy in Urothelial Carcinoma

Clinical trials have demonstrated the significant efficacy of erdafitinib in patients with FGFR-altered urothelial carcinoma. The pivotal Phase 3 THOR study (NCT03390504) and the Phase 2 BLC2001 study (NCT02365597) provide robust data on its performance.

Table 1: Summary of Efficacy Data for Erdafitinib in Metastatic Urothelial Carcinoma

MetricTHOR Study (Cohort 1)[3][7]BLC2001 Study[8]
Patient Population mUC with FGFR3/2 alterations, progressed after anti-PD-(L)1 therapymUC with FGFR3/2 alterations, progressed after platinum-based chemotherapy
Comparator Chemotherapy (docetaxel or vinflunine)Single-arm study
Objective Response Rate (ORR) 45.6%40%
Median Progression-Free Survival (PFS) 5.6 months5.5 months
Median Overall Survival (OS) 12.1 months11.3 months

Table 2: Comparative Efficacy from the THOR Study (Erdafitinib vs. Chemotherapy)

OutcomeErdafitinib (n=136)Chemotherapy (n=130)Hazard Ratio (HR) / p-value
Median Overall Survival 12.1 months7.8 monthsHR 0.64; p=0.005[3][9]
Median Progression-Free Survival 5.6 months2.7 monthsHR 0.58; p=0.0002[3]
Objective Response Rate 35.3% (confirmed)8.5% (confirmed)p<0.001[3]
Experimental Protocols

The methodologies employed in the key clinical trials for erdafitinib provide a framework for evaluating targeted therapies in urothelial carcinoma.

THOR Study (NCT03390504) - Cohort 1 Protocol Summary:

  • Study Design: A randomized, open-label, multicenter Phase 3 trial.[3][4]

  • Patient Population: Adult patients with metastatic or unresectable urothelial carcinoma with selected FGFR3 gene alterations, who had received 1-2 prior systemic treatments, including a PD-1 or PD-L1 inhibitor.[3]

  • Intervention: Patients were randomized 1:1 to receive either erdafitinib (8 mg orally once daily, with a possible dose increase to 9 mg) or investigator's choice of chemotherapy (docetaxel or vinflunine).[3]

  • Primary Endpoint: Overall Survival (OS).[3]

  • Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).[3]

  • Biomarker Analysis: FGFR3 alterations were identified from tumor tissue in a central laboratory using the therascreen FGFR RGQ RT-PCR kit or by local next-generation sequencing assays.[3]

thor_study_workflow cluster_treatment Treatment Arms PatientPool Patients with mUC and prior anti-PD-(L)1 therapy Screening Screen for FGFR3 alterations PatientPool->Screening Randomization Randomization (1:1) Screening->Randomization FGFR3 alteration positive ErdafitinibArm Erdafitinib (oral, daily) Randomization->ErdafitinibArm ChemoArm Chemotherapy (docetaxel or vinflunine) Randomization->ChemoArm FollowUp Follow-up until disease progression or unacceptable toxicity ErdafitinibArm->FollowUp ChemoArm->FollowUp Analysis Efficacy Analysis (OS, PFS, ORR) FollowUp->Analysis

Figure 2: Simplified Workflow of the THOR Study (Cohort 1).

Peptide-Based Therapies: An Alternative Paradigm in Urothelial Carcinoma

While erdafitinib represents a highly specific, molecularly targeted therapy, peptide-based treatments offer a different, and potentially complementary, approach. Peptides are small proteins that can be designed for various therapeutic purposes, including acting as cancer vaccines or as targeting moieties for drug delivery.[10][11]

Mechanisms of Action

Peptide-based therapies in oncology can function through several mechanisms:

  • Personalized Peptide Vaccines (PPV): These vaccines use peptides corresponding to tumor-associated antigens to stimulate a patient's immune system, specifically cytotoxic T lymphocytes (CTLs), to recognize and attack cancer cells.[12]

  • Targeting Peptides: Peptides can be designed to bind with high affinity to specific receptors overexpressed on cancer cells. These can be used for imaging or to deliver cytotoxic agents directly to the tumor, minimizing systemic toxicity.[11] For instance, the R11 peptide has been shown to deliver therapeutic payloads into bladder cancer cells.[11]

  • Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates, PDCs use a peptide to home in on a tumor cell and deliver a potent cytotoxic payload.

Efficacy and Experimental Data

The clinical data for peptide-based therapies in urothelial carcinoma is less mature compared to erdafitinib. However, early-phase studies have shown promise.

  • A Phase II trial of a personalized peptide vaccine in patients with metastatic upper tract urothelial carcinoma (mUTUC) who had failed platinum-based chemotherapy showed a median survival time of 7.3 months.[12] Notably, patients who mounted a positive CTL response had a significantly longer survival.[12]

  • The S-288310 cancer peptide vaccine, composed of two peptides from oncoantigens, demonstrated a disease control rate of 56.3% in a Phase II study of patients with advanced urothelial carcinoma.[13] Longer survival was correlated with CTL induction to the vaccine peptides.[13]

Table 3: Comparison of Therapeutic Approaches

FeatureErdafitinib (FGFR Inhibitor)Peptide-Based Therapies
Target Specific FGFR kinase activity in tumor cells.[5]Tumor-associated antigens (vaccines) or overexpressed cell surface receptors (targeting peptides).[11][12]
Mechanism Inhibition of key oncogenic signaling pathways.[5][6]Immune system activation or targeted delivery of cytotoxic agents.[11][12]
Patient Selection Requires confirmed FGFR2/3 genetic alterations.[2]May depend on HLA type (for vaccines) or expression of a target receptor.[12]
Clinical Status in UC FDA Approved, established efficacy in Phase 3 trials.[3]Investigational, primarily in Phase I/II trials.[12][13]

Conclusion

Erdafitinib has established a new standard of care for a molecularly defined subset of patients with metastatic urothelial carcinoma, demonstrating significant improvements in survival and response rates over chemotherapy. Its success underscores the value of a targeted therapy approach based on the genetic landscape of the tumor.

While a direct comparison with the unknown entity "this compound" is not possible, the broader class of peptide-based therapies represents a promising and mechanistically distinct alternative. These therapies, particularly cancer vaccines, aim to leverage the patient's own immune system to fight the cancer. Although still in earlier stages of development for urothelial carcinoma, they have shown potential for inducing anti-tumor immune responses and improving survival.

For researchers and drug development professionals, the path forward may involve not only discovering new targeted inhibitors like erdafitinib but also exploring how to best utilize and potentially combine these different therapeutic modalities. For instance, combining a targeted agent that reduces tumor bulk with an immunotherapeutic peptide that can generate long-term anti-tumor immunity could be a powerful strategy for the future management of urothelial carcinoma. Further investigation into novel peptides is warranted to determine their potential place in the therapeutic landscape.

References

Vofatamab vs. Infigratinib: A Comparative Guide to FGFR3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vofatamab (Vsppltlgqlls) and Infigratinib, two distinct therapeutic agents targeting the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, a critical driver in various cancers, notably urothelial carcinoma. This document summarizes their mechanisms of action, presents available clinical data, and outlines the experimental protocols from key clinical trials to inform research and drug development decisions.

At a Glance: Vofatamab vs. Infigratinib

FeatureVofatamab (this compound)Infigratinib
Drug Class Human monoclonal antibodySmall molecule tyrosine kinase inhibitor
Target(s) Specifically binds to the extracellular domain of FGFR3.[1][2][3]Inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[4][5][6]
Mechanism of Action Blocks ligand binding and prevents both wild-type and mutated FGFR3 activation and dimerization.[1][3][7]Competitively binds to the ATP-binding site in the kinase domain of FGFRs, preventing autophosphorylation and downstream signaling.[5]
Administration Intravenous (IV) infusion.[8][9]Oral.[10][11]

Mechanism of Action

Vofatamab is a human IgG1 monoclonal antibody that exhibits high specificity for the FGFR3 receptor.[1][12] Its primary mechanism involves binding to the extracellular domain of FGFR3, which sterically hinders the binding of its natural ligands, the fibroblast growth factors (FGFs).[3] This action prevents the dimerization and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades. Notably, Vofatamab is effective against both wild-type and genetically mutated forms of FGFR3.[1][3]

Infigratinib is an orally bioavailable small molecule that functions as an ATP-competitive tyrosine kinase inhibitor.[6][10] It targets the intracellular kinase domains of FGFR1, FGFR2, and FGFR3.[4] By occupying the ATP-binding pocket, Infigratinib prevents the autophosphorylation of the receptor, a critical step in its activation.[5] This blockade of phosphorylation effectively halts the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]

FGFR3 Signaling Pathway Inhibition FGFR3 Signaling and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates Vofatamab Vofatamab Vofatamab->FGFR3 Blocks Binding TKD Tyrosine Kinase Domain FGFR3->TKD Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) TKD->Downstream Phosphorylation Infigratinib Infigratinib Infigratinib->TKD Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Mechanisms of Vofatamab and Infigratinib.

Clinical Efficacy

Direct head-to-head clinical trials comparing Vofatamab and Infigratinib are not available. The following tables summarize efficacy data from separate clinical trials in patients with urothelial carcinoma.

Vofatamab Clinical Trial Data
TrialTreatment ArmPatient PopulationNObjective Response Rate (ORR)
FIERCE-21 (Phase II) [7][13]Vofatamab MonotherapyMetastatic Urothelial Carcinoma (mUC) with FGFR3 mutation/fusion, previously treated21Partial Response (PR) in 1 patient
Vofatamab + DocetaxelmUC with FGFR3 mutation/fusion, previously treated21PR in 5 patients
FIERCE-22 (Phase Ib/II) [12][14]Vofatamab + PembrolizumabmUC, progressed after platinum-based chemotherapy3536% (overall)
FGFR3 mutated/fusion743%
FGFR3 wild-type2033%
Infigratinib Clinical Trial Data
TrialTreatment ArmPatient PopulationNObjective Response Rate (ORR)Disease Control Rate (DCR)
Phase Ib [10]InfigratinibmUC with FGFR3 alterations6725.4%64.2%
First-line1330.8%46.2%
Second-line or later5424.1%68.5%
PROOF 302 (Phase III) [15]InfigratinibAdjuvant setting for high-risk resected UC with FGFR3 alterations20Not a primary endpointNot a primary endpoint
Placebo19

Safety and Tolerability

Vofatamab Adverse Events (FIERCE-21 & FIERCE-22)
Adverse Event (Any Grade)Vofatamab Monotherapy/Combination
Decreased appetiteCommon
DiarrheaCommon
Pyrexia (Fever)Common
Asthenia21%
Rash12%
Anemia (Grade ≥3)10-19%

A notable characteristic of Vofatamab is the absence of hyperphosphatemia, a common on-target effect of small molecule FGFR inhibitors, due to its different mechanism of action.[12][17]

Infigratinib Adverse Events (Phase Ib & PROOF 302)
Adverse Event (Any Grade)Infigratinib
Hyperphosphatemia46%
Fatigue37%
Decreased appetite32%
Stomatitis25%
Elevated creatinine42%
Constipation37%
Anemia36%
Dry mouth31%
Alopecia31%

Hyperphosphatemia is a recognized on-target effect of Infigratinib and other FGFR tyrosine kinase inhibitors.

Experimental Protocols

Vofatamab: FIERCE-21 Trial (NCT02401542)

The FIERCE-21 trial was a Phase Ib/II study evaluating Vofatamab alone or in combination with docetaxel in patients with locally advanced or metastatic urothelial carcinoma who had relapsed after or were refractory to at least one prior line of chemotherapy.[8][12]

  • Patient Selection: Patients were required to have a pathogenic FGFR3 mutation or fusion identified by the FoundationONE assay on archival tumor samples.[7]

  • Dosing:

    • Vofatamab monotherapy arm: 25 mg/kg administered as an IV infusion.[7][9]

    • Combination therapy arm: Docetaxel at 75 mg/m² followed by Vofatamab at 25 mg/kg IV on day one of each 21-day cycle.[7] An additional dose of Vofatamab was given on day 8 of the first cycle.[9]

  • Efficacy Assessment: Tumor response was evaluated by investigators according to RECIST 1.1 criteria.[13] The primary endpoints were safety and objective response rate.[3]

FIERCE-21_Workflow FIERCE-21 Experimental Workflow PatientScreening Patient Screening (Metastatic Urothelial Carcinoma, Prior Chemotherapy) Biomarker Biomarker Assessment (FGFR3 mutation/fusion) PatientScreening->Biomarker Randomization Randomization Biomarker->Randomization ArmA Arm A: Vofatamab Monotherapy (25 mg/kg IV) Randomization->ArmA ArmB Arm B: Vofatamab (25 mg/kg IV) + Docetaxel (75 mg/m² IV) Randomization->ArmB Treatment Treatment Cycles (21 days) ArmA->Treatment ArmB->Treatment Assessment Efficacy & Safety Assessment (RECIST 1.1, Adverse Events) Treatment->Assessment

Figure 2. FIERCE-21 Trial Workflow.
Infigratinib: Phase Ib Trial in Urothelial Carcinoma

This was a multicenter, open-label, single-arm study of oral Infigratinib in patients with advanced cholangiocarcinoma or other solid tumors with FGFR alterations, including urothelial carcinoma.[10][18]

  • Patient Selection: Eligible patients had metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.[10]

  • Dosing: Infigratinib was administered orally at a dose of 125 mg once daily for 21 days of a 28-day cycle.[10][18]

  • Efficacy Assessment: The primary endpoint was objective response rate, with secondary endpoints including disease control rate, progression-free survival, and overall survival.[10] Tumor assessments were based on RECIST 1.0 criteria.[10]

Infigratinib_PhaseIb_Workflow Infigratinib Phase Ib Trial Workflow PatientScreening Patient Enrollment (Metastatic Urothelial Carcinoma with FGFR3 alterations) Treatment Infigratinib Administration (125 mg daily, 21/28 days) PatientScreening->Treatment Monitoring Treatment Cycles Continue (until progression or toxicity) Treatment->Monitoring Evaluation Tumor & Safety Evaluation (RECIST 1.0, Adverse Events) Monitoring->Evaluation

References

Validating the Binding Affinity of Vsppltlgqlls to FGFR3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of the synthetic peptide Vsppltlgqlls to Fibroblast Growth Factor Receptor 3 (FGFR3). The performance of this compound is evaluated against other known FGFR3-binding molecules, supported by experimental data and detailed methodologies.

The peptide this compound, also known as P3, has been identified as a high-affinity binder to the extracellular domain of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase critically involved in skeletal development and oncogenesis.[1][2] Understanding the binding characteristics of this peptide is crucial for its potential therapeutic applications, particularly in conditions driven by aberrant FGFR3 signaling. This guide offers a comparative analysis of this compound's binding affinity alongside the natural ligands Fibroblast Growth Factor 1 (FGF1) and Fibroblast Growth Factor 2 (FGF2), as well as another synthetic peptide, CH02.

Comparative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinities of this compound and its comparators to FGFR3. While a specific dissociation constant (Kd) for this compound has not been reported in the reviewed literature, its high affinity has been demonstrated through ELISA-based assays. For the natural ligands, FGF1 is known to bind more strongly to the FGFR3c isoform than FGF2.[3] The peptide CH02 has been shown to have a higher affinity for FGFR1 and FGFR2 than for FGFR3.[4]

LigandReceptorMethodDissociation Constant (Kd)Reference
This compound (P3) FGFR3ELISAHigh Affinity (Specific Kd not reported)
FGF1 FGFR3cNot SpecifiedHigher affinity than FGF2[3]
FGF2 FGFR1SPR62 nM[5]
CH02 FGFR3/4ITCLower affinity than for FGFR1/2[4]

Note: The provided Kd value for FGF2 is for its interaction with FGFR1 and is included to provide a general reference for FGF-FGFR binding affinities.

Experimental Protocols

To facilitate the validation and comparison of binding affinities, detailed protocols for two standard biophysical techniques are provided below: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol for Peptide-FGFR3 Interaction

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of biomolecular interactions.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human FGFR3 extracellular domain

  • Synthetic peptide (e.g., this compound)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

2. Experimental Procedure:

  • Immobilization of FGFR3:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.

    • Inject the recombinant FGFR3 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the synthetic peptide in running buffer.

    • Inject the peptide solutions over the immobilized FGFR3 surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association of the peptide to the receptor.

    • After the association phase, inject running buffer to monitor the dissociation of the peptide-receptor complex.

  • Regeneration:

    • Inject the regeneration solution to remove the bound peptide and restore the sensor surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) Protocol for Peptide-FGFR3 Interaction

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

1. Materials and Reagents:

  • Isothermal titration calorimeter

  • Recombinant human FGFR3 extracellular domain

  • Synthetic peptide (e.g., this compound)

  • Dialysis buffer (e.g., PBS or HEPES buffer)

2. Experimental Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the FGFR3 protein and the peptide against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Load the FGFR3 solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe. A typical starting concentration for the peptide in the syringe is 10-20 times the concentration of the protein in the cell.[6]

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.[7]

    • Perform a series of small, sequential injections of the peptide into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of the peptide to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd is calculated as 1/Ka), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

FGFR3 Signaling Pathway

Upon ligand binding and dimerization, FGFR3 undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, differentiation, and survival. The major signaling pathways activated by FGFR3 include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the JAK-STAT pathway.[8][9][10]

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand FGFR3 FGFR3 Ligand->FGFR3 Binding & Dimerization FRS2 FRS2 FGFR3->FRS2 Phosphorylation PLCγ PLCγ FGFR3->PLCγ Phosphorylation JAK JAK FGFR3->JAK Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Gene Expression (Proliferation, Differentiation) PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription Gene Expression (Cell Survival) IP3 IP3 PLCγ->IP3 Hydrolysis of PIP2 DAG DAG PLCγ->DAG Hydrolysis of PIP2 PKC PKC DAG->PKC PKC->Transcription Gene Expression STAT STAT JAK->STAT STAT->Transcription Gene Expression

Caption: FGFR3 signaling pathway upon ligand binding.

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates a typical workflow for validating the binding affinity of a novel peptide to FGFR3.

experimental_workflow Peptide_Synthesis Peptide Synthesis (e.g., this compound) Binding_Assay Binding Affinity Measurement Peptide_Synthesis->Binding_Assay Protein_Expression Recombinant FGFR3 Extracellular Domain Expression and Purification Protein_Expression->Binding_Assay SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC Data_Analysis Data Analysis and Kd Determination SPR->Data_Analysis ITC->Data_Analysis Comparison Comparison with Alternative Ligands Data_Analysis->Comparison

Caption: Workflow for validating peptide-FGFR3 binding affinity.

References

A Researcher's Guide to Assessing Peptide-FGF Receptor Cross-Reactivity: The Case of Vsppltlgqlls

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapeutics, understanding the specificity of novel peptide ligands is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of a novel peptide, exemplified by "Vsppltlgqlls," with the Fibroblast Growth Factor (FGF) receptor family (FGFR1, FGFR2, FGFR3, and FGFR4). Dysregulation of the FGF signaling pathway is implicated in numerous developmental disorders and cancers, making FGFRs attractive targets for therapeutic intervention.[1] Therefore, determining the precise binding profile of a potential drug candidate is a critical step in preclinical development.

Executive Summary

This guide outlines a systematic approach to characterizing the binding affinity and functional activity of the novel peptide this compound across the four principal FGF receptors. We present standardized experimental protocols, a clear data presentation format, and visual representations of the key biological and experimental pathways to facilitate a thorough and objective comparison. While specific data for this compound is not yet publicly available, this document serves as a template for the requisite investigational process.

Comparative Binding Affinity and Functional Activity

A critical initial step in characterizing a novel peptide is to determine its binding affinity (Kd) and functional potency (EC50 or IC50) for each of the four FGF receptors. This quantitative data allows for a direct comparison of the peptide's selectivity. The following table illustrates how such comparative data for this compound would be presented.

Table 1: Comparative Cross-Reactivity Profile of this compound with FGF Receptors

ParameterFGFR1FGFR2FGFR3FGFR4
Binding Affinity (Kd)
Surface Plasmon Resonance (nM)DataDataDataData
ELISA-Based Binding Assay (nM)DataDataDataData
Functional Activity
Mitogenic Assay (EC50, nM)DataDataDataData
Kinase Activation Assay (IC50, nM)DataDataDataData

Data for this compound to be determined experimentally.

FGF Receptor Signaling Pathway

Upon ligand binding and dimerization, FGF receptors activate several downstream signaling cascades, primarily the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[2] These pathways are crucial for cellular processes such as proliferation, survival, and differentiation.[1][2] Understanding this pathway is essential for designing functional assays to measure receptor activation.

FGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand (e.g., this compound) FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Ras Ras GRB2_SOS->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene_Expression Akt->Gene_Expression PKC PKC IP3_DAG->PKC PKC->Gene_Expression Experimental_Workflow cluster_binding Tier 1: Binding Affinity Assays cluster_functional Tier 2: Functional Assays cluster_signaling Tier 3: Downstream Signaling Analysis start Start: Novel Peptide (this compound) spr Surface Plasmon Resonance (SPR) for FGFR1-4 start->spr elisa ELISA-Based Binding Assay for FGFR1-4 start->elisa kinase_assay Kinase Activation Assay (e.g., TR-FRET) spr->kinase_assay elisa->kinase_assay cell_proliferation Cell-Based Mitogenic Assay (e.g., BaF3 cells expressing FGFRs) kinase_assay->cell_proliferation western_blot Western Blot for p-ERK, p-Akt in stimulated cells cell_proliferation->western_blot end End: Cross-Reactivity Profile western_blot->end

References

Benchmarking Vsppltlgqlls: A Comparative Analysis Against Known FGFR3 Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the novel peptide Vsppltlgqlls (also known as P3) against established small molecule inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3) is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective inhibitory activities, mechanisms of action, and the experimental protocols used for their evaluation.

The peptide this compound has been identified as a specific inhibitor of FGFR3, a receptor tyrosine kinase implicated in various cellular processes and diseases, including skeletal dysplasias and cancer.[1][2] This peptide exerts its inhibitory effect by binding to the extracellular domain of FGFR3, thereby preventing the receptor's phosphorylation and subsequent activation of downstream signaling pathways.[1][3]

Quantitative Comparison of Inhibitor Potency

To provide a clear benchmark, the inhibitory activity of this compound is compared with several well-characterized small molecule inhibitors of FGFR3. While a direct IC50 value for this compound is not extensively reported in the public domain, its significant inhibitory effect at a concentration of 10 μM has been documented.[1][3] This is juxtaposed with the potent, low nanomolar IC50 values of established chemical inhibitors.

InhibitorTypeTargetIC50 (nM)This compound (P3) Inhibition
This compound (P3) PeptideFGFR3Not ReportedSignificant inhibition of FGFR3 phosphorylation at 10 μM[1][3]
AZD4547 Small MoleculeFGFR1/2/31.8-
PD173074 Small MoleculeFGFR1/321.5-
BGJ398 (Infigratinib) Small MoleculeFGFR1/2/31-
Erdafitinib Small Moleculepan-FGFR1.2 (FGFR3)-

Mechanism of Action: A Visual Representation

The signaling pathway of FGFR3 and the points of inhibition for both this compound and small molecule inhibitors are illustrated below. This compound acts extracellularly, preventing ligand binding and receptor dimerization, while small molecule inhibitors typically act intracellularly, competing with ATP at the kinase domain.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3_ext FGFR3 (Extracellular Domain) FGF->FGFR3_ext Binds This compound This compound (P3) This compound->FGFR3_ext Inhibits Binding FGFR3_int FGFR3 (Intracellular Kinase Domain) Phosphorylation Phosphorylation FGFR3_int->Phosphorylation ATP ATP ATP->Phosphorylation Small_Molecule Small Molecule Inhibitors Small_Molecule->FGFR3_int Inhibits Kinase Activity Downstream Downstream Signaling (e.g., ERK/MAPK) Phosphorylation->Downstream Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream->Cellular_Response

FGFR3 signaling and inhibitor action.

Experimental Protocols

Detailed methodologies for key assays cited in the comparison are provided to ensure reproducibility and facilitate further research.

FGFR3 Phosphorylation Assay

This protocol is adapted from studies investigating the inhibition of FGFR3 kinase activity.[1][3]

Objective: To determine the inhibitory effect of a test compound on FGFR3 phosphorylation.

Materials:

  • 293T cells

  • Expression vectors for wild-type or mutant FGFR3

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

  • Anti-FGFR3 antibody

  • Anti-phosphotyrosine antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfect 293T cells with FGFR3 expression vectors.

  • After 24-48 hours, treat the cells with the test compound (e.g., 10 μM this compound) for a specified time.

  • Lyse the cells in lysis buffer and quantify protein concentration.

  • Immunoprecipitate FGFR3 from the cell lysates using an anti-FGFR3 antibody and protein A/G agarose beads.

  • Wash the beads and elute the protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated FGFR3.

  • Strip the membrane and re-probe with an anti-FGFR3 antibody to determine total FGFR3 levels.

  • Quantify band intensities to determine the relative level of FGFR3 phosphorylation.

FGFR3_Phosphorylation_Workflow A Transfect 293T cells with FGFR3 vector B Treat cells with This compound or inhibitor A->B C Lyse cells and quantify protein B->C D Immunoprecipitate FGFR3 C->D E SDS-PAGE and Western Blot D->E F Probe with Anti-Phosphotyrosine and Anti-FGFR3 antibodies E->F G Quantify Phosphorylation F->G

FGFR3 Phosphorylation Assay Workflow.
Lymphatic Endothelial Cell Migration Assay

This protocol is based on standard Boyden chamber assays used to assess cell migration.

Objective: To evaluate the effect of a test compound on the migration of lymphatic endothelial cells (LECs).

Materials:

  • Human Lymphatic Endothelial Cells (LECs)

  • Boyden chamber apparatus with 8 µm pore size inserts

  • Fibronectin-coated inserts

  • Basal medium (e.g., EBM-2) with 0.1% BSA

  • Chemoattractant (e.g., FGF2)

  • Test compound (e.g., this compound)

  • Calcein AM or DAPI stain

Procedure:

  • Culture LECs to 80-90% confluency.

  • Starve the cells in basal medium for 4-6 hours.

  • Pre-treat the cells with the test compound for 30 minutes.

  • Add basal medium with a chemoattractant to the lower chamber of the Boyden apparatus.

  • Seed the pre-treated LECs in the upper chamber (insert).

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert.

  • Count the number of migrated cells in several fields of view under a microscope.

LEC_Migration_Workflow A Culture and starve Lymphatic Endothelial Cells (LECs) B Pre-treat LECs with This compound or inhibitor A->B C Seed LECs in upper chamber of Boyden apparatus B->C E Incubate for 4-6 hours C->E D Add chemoattractant to lower chamber F Fix, stain, and count migrated cells E->F

Lymphatic Endothelial Cell Migration Assay Workflow.

Conclusion

This compound (P3) represents a promising peptide-based inhibitor of FGFR3 with a distinct extracellular mechanism of action. While it demonstrates significant inhibition of FGFR3 phosphorylation, its potency in terms of a specific IC50 value requires further characterization for a direct quantitative comparison with highly potent small molecule inhibitors. The provided experimental protocols offer a standardized framework for such future investigations, enabling a more direct and comprehensive benchmarking of this novel peptide against existing therapeutic alternatives.

References

Safety Operating Guide

Proper Disposal of Vsppltlgqlls: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of the peptide Vsppltlgqlls. This document provides detailed procedural guidance to ensure operational safety and logistical efficiency in the laboratory.

The peptide sequence this compound, composed of the amino acids Valine, Serine, Proline, Proline, Leucine, Threonine, Leucine, Glycine, Glnamine, Leucine, Leucine, and Serine, is a synthetic peptide utilized in various research applications. While the exact toxicological properties of this specific sequence have not been extensively documented, an analysis of its constituent amino acids suggests it is unlikely to be classified as hazardous. The amino acids are all naturally occurring and generally considered non-toxic.[1][2][3][4] However, as with any laboratory chemical, proper handling and disposal are paramount to maintaining a safe working environment.[5][6]

Physicochemical Properties of Constituent Amino Acids

The properties of the individual amino acids that constitute this compound are summarized in the table below. This information is critical for understanding the potential behavior of the peptide in various solutions and its environmental impact. The majority of the amino acids in this sequence are nonpolar and hydrophobic.[1][3]

Amino Acid3-Letter Code1-Letter CodeMolar Mass ( g/mol )PolarityCharge (at pH 7.4)Hydrophobicity (Kyte-Doolittle Scale)
ValineValV117.15NonpolarNeutral4.2
SerineSerS105.09PolarNeutral-0.8
ProlineProP115.13NonpolarNeutral-1.6
LeucineLeuL131.17NonpolarNeutral3.8
ThreonineThrT119.12PolarNeutral-0.7
GlycineGlyG75.07NonpolarNeutral-0.4
GlutamineGlnQ146.14PolarNeutral-3.5

Experimental Protocols for Disposal

The following protocols provide a step-by-step guide for the proper disposal of this compound in both solid and liquid forms. These procedures are based on general guidelines for non-hazardous biological waste.[7][8][9]

Solid Peptide Waste Disposal

Solid this compound waste includes unused peptide powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and empty vials.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof waste container lined with a biohazard bag.[9] This container should be clearly labeled as "Non-Hazardous Peptide Waste."

  • Decontamination: Before final disposal, the waste should be decontaminated. The recommended method is autoclaving. Place the sealed biohazard bag in an autoclave and run a standard cycle for biological waste.[7][8]

  • Final Disposal: After autoclaving and cooling, the decontaminated bag can be placed in the regular laboratory trash for incineration.[7]

Liquid Peptide Waste Disposal

Liquid this compound waste includes solutions used for experiments, reconstitution, and any rinsates from cleaning contaminated glassware.

  • Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.

  • Chemical Decontamination: Treat the liquid waste with a 10% bleach solution (sodium hypochlorite) for at least 30 minutes to ensure deactivation of any residual biological activity.[9]

  • Neutralization (if necessary): If large volumes of acidic or basic solvents were used, neutralize the waste to a pH between 6.0 and 8.0.

  • Sewer Disposal: After decontamination and neutralization, the liquid waste can be poured down the sanitary sewer with copious amounts of running water.[7] Do not dispose of large, concentrated volumes at once.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_solid Step 2a: Solid Waste Protocol cluster_liquid Step 2b: Liquid Waste Protocol cluster_end start Start: this compound Waste Generated WasteType Solid or Liquid? start->WasteType SolidSegregation Segregate in Labeled Biohazard Bag WasteType->SolidSegregation Solid LiquidCollection Collect in Labeled Leak-Proof Container WasteType->LiquidCollection Liquid SolidDecontamination Decontaminate by Autoclaving SolidSegregation->SolidDecontamination SolidDisposal Dispose in Regular Laboratory Trash SolidDecontamination->SolidDisposal end End: Disposal Complete SolidDisposal->end LiquidDecontamination Decontaminate with 10% Bleach LiquidCollection->LiquidDecontamination LiquidNeutralization Neutralize pH (if necessary) LiquidDecontamination->LiquidNeutralization LiquidDisposal Dispose Down Sanitary Sewer with Copious Water LiquidNeutralization->LiquidDisposal LiquidDisposal->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This guide provides general recommendations based on the predicted non-hazardous nature of the peptide this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for waste disposal. If the peptide is used in conjunction with hazardous materials (e.g., radioactive isotopes, potent toxins), the disposal protocol must be adjusted to address the higher-risk components.

References

Essential Safety and Handling Guide for the Vsppltlgqlls Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Vsppltlgqlls (also known as P3). It includes operational procedures for safe handling and disposal, personal protective equipment recommendations, and an overview of its biological context.

Substance Identification and Hazard Classification

This compound is a peptide identified by CAS Number 1206896-24-3 and has the molecular formula C56H97N13O17.[1] According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is intended for laboratory research use only by experienced personnel and has not been fully validated for medical applications.[1] Standard laboratory precautions should be observed at all times.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure, in accordance with standard laboratory safety practices.[1]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from accidental splashes of solutions containing the peptide.
Hand Protection Protective gloves (e.g., nitrile).[1]Prevents direct skin contact.
Body Protection Impervious clothing (e.g., laboratory coat).[1]Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[1]Recommended as a precautionary measure when handling the solid form to avoid inhalation.[1]

Safe Handling and Storage Protocol

Adherence to the following procedures is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Use only in areas with appropriate exhaust ventilation.[1]

  • Avoid Contact: Take measures to avoid contact with eyes and skin, and prevent inhalation of dust or aerosols.[1]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Accidental Exposure and First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Containment:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Disposal:

  • Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

Biological Activity and Experimental Context

This compound is a peptide inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[2][3][4][5][6][7][8][9] It exhibits high binding specificity to the extracellular domain of FGFR3, which in turn inhibits the receptor's tyrosine kinase activity and its downstream signaling pathways, such as the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway.[2][4][5][6][7][8][9] This inhibitory action has been shown to promote the proliferation and chondrogenic differentiation of cultured ATDC5 chondrogenic cells.[2][4][5][6][7][8][9]

Experimental Concentrations

The following table summarizes concentrations of this compound cited in research applications.

ApplicationModel SystemConcentration / Dosage
In Vitro StudiesATDC5 Cells0–50 µmol/L[10]
In Vivo StudiesTDII Mouse Model100 µg·kg⁻¹·d⁻¹[10]
Generalized Experimental Protocol for In Vitro Handling

This protocol outlines the basic steps for preparing and using this compound solutions for cell culture experiments.

  • Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or DMSO) to create a stock solution. Refer to the product-specific datasheet for optimal solvent recommendations.

  • Dilution: Based on the desired final concentration for your experiment (e.g., 0-50 µmol/L), perform serial dilutions of the stock solution using sterile cell culture medium.[10]

  • Application: Add the diluted peptide solution to your cell cultures. Ensure even distribution by gently swirling the culture vessel.

  • Incubation: Incubate the treated cells under standard conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment.

  • Post-Treatment: Following incubation, process the cells for downstream analysis (e.g., proliferation assays, differentiation markers).

  • Decontamination: Decontaminate all liquid waste and disposable materials (e.g., pipette tips, culture plates) before disposal according to institutional guidelines.

This compound Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the FGFR3 signaling pathway.

FGFR3_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds & Activates This compound This compound (Peptide P3) This compound->FGFR3 Binds & Inhibits P1 Tyrosine Kinase Domain (P) FGFR3->P1 Dimerization & Autophosphorylation ERK_MAPK ERK/MAPK Pathway P1->ERK_MAPK Activates Downstream Downstream Effects (e.g., Inhibition of Chondrocyte Proliferation) ERK_MAPK->Downstream Leads to

Caption: Inhibition of the FGFR3 signaling pathway by the peptide this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.